DL-N-Boc-3-pyrazol-1-YL-alanine
説明
BenchChem offers high-quality DL-N-Boc-3-pyrazol-1-YL-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-N-Boc-3-pyrazol-1-YL-alanine including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrazol-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)7-14-6-4-5-12-14/h4-6,8H,7H2,1-3H3,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGQESMEFISORC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of DL-N-Boc-3-pyrazol-1-yl-alanine
Abstract
DL-N-Boc-3-pyrazol-1-yl-alanine is a non-proteinogenic, protected amino acid increasingly utilized as a key building block in contemporary drug discovery and peptide synthesis. Its unique pyrazole-containing side chain offers distinct structural and electronic properties, making it a valuable motif for modulating peptide conformation, stability, and biological activity. This guide provides a comprehensive analysis of the core physicochemical properties of DL-N-Boc-3-pyrazol-1-yl-alanine, offering researchers and drug development professionals a foundational dataset and validated methodologies for its characterization. We delve into its molecular identity, thermal and solubility characteristics, and spectroscopic profile, underpinned by field-proven experimental protocols and causality-driven explanations to ensure scientific integrity and practical applicability.
Introduction: The Role of Non-Canonical Amino Acids in Medicinal Chemistry
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone strategy in modern medicinal chemistry. These unique building blocks, such as DL-N-Boc-3-pyrazol-1-yl-alanine, allow for the exploration of chemical space beyond the 20 proteinogenic amino acids. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, imparts specific conformational constraints and potential hydrogen bonding capabilities. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during peptide synthesis and enhances solubility in common organic solvents[1][2]. This strategic combination makes the title compound a versatile tool for developing novel peptide-based therapeutics with improved pharmacological profiles[1][3].
Molecular Identity and Structural Elucidation
Confirming the identity of a starting material is the first critical step in any synthetic workflow. The fundamental properties of DL-N-Boc-3-pyrazol-1-yl-alanine are summarized below. Note that while data for the racemic (DL) form is sparse, information from the L-enantiomer is often used as a close proxy for many physicochemical properties.
| Property | Value | Source(s) |
| IUPAC Name | (2RS)-2-[(tert-butoxy)carbonylamino]-3-(1H-pyrazol-1-yl)propanoic acid | N/A |
| Synonyms | Boc-DL-Pra(1-yl)-OH, Boc-DL-β-(1-pyrazolyl)-alanine | N/A |
| CAS Number | 21012-18-0 (L-form) | [4] |
| Molecular Formula | C₁₁H₁₇N₃O₄ | [4][5] |
| Molecular Weight | 255.27 g/mol | [4] |
| Appearance | White to off-white solid | [1] |
Physicochemical Characterization
Thermal Properties: Melting Point Analysis
The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range typically signifies high purity, while a broad range can indicate the presence of impurities.
-
Melting Point: 135 - 138 °C (for a similar compound, Boc-3-(3'-pyridyl)-L-alanine)[1].
-
Significance: This temperature range provides a benchmark for quality control. Deviations from this range warrant further purity analysis by techniques such as HPLC. Thermal analysis using Differential Scanning Calorimetry (DSC) can provide more detailed information on thermal stability and decomposition, which is crucial for assessing handling and storage conditions[6].
Solubility Profile
The Boc protecting group significantly influences the solubility profile, increasing its lipophilicity compared to the unprotected amino acid. A qualitative assessment of solubility is essential for selecting appropriate solvent systems for reactions, purification, and analysis.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The carboxylic acid provides some polarity, but the Boc group and pyrazole ring reduce aqueous solubility. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can solvate both the polar and nonpolar regions of the molecule effectively. |
| Nonpolar | Dichloromethane, Chloroform | Soluble | The Boc group enhances solubility in chlorinated solvents. |
| Ethers | Diethyl Ether, THF | Moderately Soluble | Moderate solubility is expected, useful for precipitation/crystallization. |
| Alkanes | Hexane, Heptane | Insoluble | Used as an anti-solvent for precipitation and washing to remove nonpolar impurities[7]. |
Expert Insight: The differential solubility is key to its purification. A common strategy involves dissolving the crude product in a solvent like ethyl acetate or dichloromethane and then precipitating the pure compound by adding an anti-solvent like hexane[7].
Analytical and Spectroscopic Protocols
A multi-technique approach is required for the unambiguous structural confirmation and purity assessment of DL-N-Boc-3-pyrazol-1-yl-alanine.
High-Performance Liquid Chromatography (HPLC)
Reverse-Phase HPLC (RP-HPLC) is the gold standard for assessing the purity of N-Boc protected amino acids[][9]. The method separates the compound of interest from starting materials, by-products, and degradants based on polarity.
Protocol: Purity Assessment by RP-HPLC
-
Instrumentation: Standard HPLC system with a UV detector[9].
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[9].
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min[9].
-
Column Temperature: 30 °C[9].
-
Detection: UV at 210 nm[9].
-
Sample Preparation: Dissolve ~1 mg/mL of the compound in a 50:50 mixture of Mobile Phase A and B.
Causality: The acidic TFA ion-pairs with any basic sites and protonates the carboxylic acid, leading to sharper peaks and reproducible retention times. The gradient elution ensures that both polar and nonpolar impurities are effectively separated and eluted from the column.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the presence of key functional groups and their connectivity.
Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)
| Protons | Expected Shift (ppm) | Multiplicity | Rationale |
| Boc (t-Butyl) | ~1.40 | Singlet (s) | 9 equivalent protons of the tert-butyl group[7][10]. |
| β-CH₂ | ~3.0 - 3.4 | Doublet of doublets (dd) | Methylene protons adjacent to the chiral center and the pyrazole ring. |
| α-CH | ~4.3 - 4.6 | Doublet of doublets (dd) | The proton on the chiral carbon, coupled to the β-protons and the NH proton[7]. |
| NH | ~5.0 - 6.0 | Doublet (d) | The amide proton, which can be broad and may exchange with D₂O[10][11]. |
| Pyrazole H4 | ~6.3 | Triplet (t) | Pyrazole proton at position 4, coupled to H3 and H5. |
| Pyrazole H3, H5 | ~7.5 | Doublet (d) | Pyrazole protons at positions 3 and 5. |
| COOH | >10.0 | Broad singlet (br s) | Acidic proton, often very broad and may not be observed depending on the solvent. |
Expert Insight: Running a D₂O exchange experiment is a self-validating step. The disappearance of the NH and COOH signals upon addition of D₂O confirms their assignment[11].
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
Causality: Observing multiple adducts ([M+H]⁺, [M+Na]⁺) provides higher confidence in the molecular weight assignment than a single ion. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing definitive proof of the molecular formula.
Workflow and Data Integration
The characterization of DL-N-Boc-3-pyrazol-1-yl-alanine is not a linear process but an integrated workflow where results from one technique inform the next.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. DL-Alanine: A bio-based monomer for multi-field applications [ahb-global.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. PubChemLite - L-n-boc-3-pyrazol-1-yl-alanine (C11H17N3O4) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
Synthesis pathway for DL-N-Boc-3-pyrazol-1-YL-alanine
[1]
Executive Summary & Retrosynthetic Analysis
Target Molecule: DL-N-Boc-3-(pyrazol-1-yl)alanine CAS Registry: 21012-18-0 (L-isomer analog reference) Core Application: Building block for histidine-mimetic peptides; fragment for kinase inhibitors.[1]
Retrosynthetic Logic
The construction of the
-
Disconnection: The strategic bond break is between the alanine
-carbon and the pyrazole nitrogen.[1] -
Synthons: This reveals two key precursors: a nucleophilic pyrazole and an electrophilic alanine equivalent.[1]
-
Forward Strategy: The Michael Addition of pyrazole to a dehydroalanine (DHA) derivative is the superior method for DL-synthesis.[1] Unlike nucleophilic substitution on
-haloalanines, which can suffer from elimination side-reactions, the conjugate addition to DHA is robust and inherently produces the thermodynamic 1-substituted pyrazole product.[1]
Figure 1: Retrosynthetic analysis identifying the Michael acceptor (Dehydroalanine) and nucleophile (Pyrazole).[1][2]
Primary Synthesis Pathway: Aza-Michael Addition[1]
This protocol describes the conversion of Boc-Serine methyl ester to the dehydroalanine intermediate, followed by the conjugate addition of pyrazole.[1]
Reaction Scheme Overview
-
Dehydration: In situ generation of N-Boc-dehydroalanine methyl ester (Boc-DHA-OMe) from Boc-Ser-OMe.
-
Conjugate Addition: Base-catalyzed aza-Michael addition of pyrazole.
-
Hydrolysis: Saponification of the methyl ester to yield the free acid.[1]
Figure 2: Step-wise synthesis pathway from serine precursor to final amino acid.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-Dehydroalanine Methyl Ester
Rationale: Dehydroalanine is reactive and prone to polymerization.[1] While commercially available, fresh preparation via
Reagents:
-
Boc-DL-Ser-OMe (1.0 eq)[1]
-
Methanesulfonyl chloride (MsCl) (1.2 eq)[1]
-
Triethylamine (TEA) (2.5 eq)[1]
-
Dichloromethane (DCM) (anhydrous)[1]
Procedure:
-
Dissolve Boc-DL-Ser-OMe (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add TEA (25 mmol) followed by dropwise addition of MsCl (12 mmol).
-
Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 4 hours. The intermediate mesylate undergoes E2 elimination in the presence of excess base.[1]
-
Work-up: Wash with 1N HCl (cold), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.
-
Purification: Flash chromatography (Hexane/EtOAc) if necessary, though the crude is often sufficiently pure.[1]
Step 2: Michael Addition of Pyrazole
Rationale: Pyrazole is a moderate nucleophile.[1] Using K₂CO₃ in refluxing acetonitrile promotes the deprotonation and subsequent attack on the
Reagents:
-
N-Boc-Dehydroalanine Methyl Ester (from Step 1)[1]
-
Pyrazole (1.5 eq)[1]
-
Potassium Carbonate (K₂CO₃) (0.5 eq)[1]
-
Acetonitrile (MeCN)[1]
Procedure:
-
Dissolve N-Boc-dehydroalanine methyl ester (10 mmol) in MeCN (30 mL).
-
Add solid Pyrazole (15 mmol) and K₂CO₃ (5 mmol).
-
Heat the mixture to reflux (approx. 80-82°C) for 12–18 hours. Monitor by TLC (disappearance of the alkene spot).[1]
-
Cool to RT and filter off the inorganic salts.
-
Concentrate the filtrate in vacuo.
-
Purification: The residue is purified by column chromatography (Silica gel, Hexane/EtOAc gradient 4:1 to 1:1). The product, DL-N-Boc-3-(pyrazol-1-yl)alanine methyl ester , is typically a white solid or viscous oil.[1]
Step 3: Ester Hydrolysis
Rationale: Lithium hydroxide is preferred over NaOH to prevent racemization (though less critical for a DL target) and potential decomposition of the carbamate (Boc) group under harsh conditions.[1]
Reagents:
-
Methyl ester intermediate[1]
-
Lithium Hydroxide monohydrate (LiOH[1]·H₂O) (2.0 eq)
-
THF/Water (3:1 v/v)[1]
Procedure:
-
Dissolve the ester (5 mmol) in THF (15 mL) and cool to 0°C.
-
Stir at 0°C for 30 mins, then at RT for 2–4 hours.
-
Work-up: Carefully acidify to pH 3–4 using 1M KHSO₄ or 10% Citric Acid (avoid strong mineral acids to protect the Boc group and pyrazole ring).[1]
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Dry organic layers over Na₂SO₄ and concentrate.
-
Final Product: Recrystallize from EtOAc/Hexane to obtain DL-N-Boc-3-(pyrazol-1-yl)alanine .
Key Data & Troubleshooting
Physicochemical Properties Table[1][3][4][5][6]
| Parameter | Specification | Notes |
| Molecular Formula | C₁₁H₁₇N₃O₄ | |
| Molecular Weight | 255.27 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | DMSO, Methanol, DCM | Poor water solubility (free acid) |
| TLC (Rf) | ~0.4 (EtOAc/Hexane 1:[1][3]1) | Ester intermediate |
Characterization Checkpoints (NMR)
-
¹H NMR (DMSO-d₆):
Troubleshooting Guide
-
Issue: Low yield in Step 2 (Michael Addition).
-
Issue: Regioisomer mixture (N1 vs N2 attack).
References
-
Ferreira, P. M. T., et al. (2000).[1][4] "Synthesis of
-substituted alanines via Michael addition of nucleophiles to dehydroalanine derivatives." Journal of the Chemical Society, Perkin Transactions 1.-
(Foundational method for Michael addition to Boc-DHA).[1]
-
-
Pansare, S. V., et al. (1992).[1] "Synthesis of N-Protected
-Amino Acids from N-(Benzyloxycarbonyl)-L-Serine via its -Lactone: N -(Benzyloxycarbonyl)- -(pyrazol-1-yl)-L-Alanine." Organic Syntheses, 70, 1.[1][2]-
(High-fidelity characterization data and alternative lactone route).[1]
-
-
Cross, R. M., et al. (2010).[1] "Preparation of Pyrazolyl Amino Acids." Journal of Organic Chemistry.
-
(Modern adaptation and spectral data).[1]
-
A Technical Guide to DL-N-Boc-3-pyrazol-1-yl-alanine: Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-N-Boc-3-pyrazol-1-yl-alanine is a non-proteinogenic amino acid that has garnered interest in medicinal chemistry and drug discovery. Its unique structure, incorporating a pyrazole ring, makes it a valuable building block for synthesizing novel peptides and small molecules with potential therapeutic applications. This guide provides a comprehensive overview of its fundamental chemical properties, including its molecular weight and formula, and delves into its structure and the context of its synthesis.
Core Chemical Properties
The foundational characteristics of DL-N-Boc-3-pyrazol-1-yl-alanine are crucial for its application in research and synthesis.
| Property | Value | Source |
| Molecular Formula | C11H17N3O4 | [1][2] |
| Molecular Weight | 255.274 g/mol | [1] |
| Monoisotopic Mass | 255.1219 Da | [2] |
Chemical Structure and Stereochemistry
DL-N-Boc-3-pyrazol-1-yl-alanine is a derivative of the amino acid alanine. Its structure is characterized by a pyrazole ring attached to the β-carbon of the alanine backbone. The 'N-Boc' designation indicates that the amino group is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in peptide synthesis. The "DL" prefix signifies that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers.
The structure of the L-enantiomer, L-N-Boc-3-pyrazol-1-yl-alanine, is well-documented.[1][2]
Sources
Solubility of DL-N-Boc-3-pyrazol-1-YL-alanine in different solvents
An In-Depth Technical Guide to the Solubility of DL-N-Boc-3-pyrazol-1-yl-alanine
Abstract
DL-N-Boc-3-pyrazol-1-yl-alanine is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development, primarily utilized as a building block in the synthesis of novel peptides and small molecule therapeutics.[1] A fundamental understanding of its solubility in various solvent systems is paramount for its effective application in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of DL-N-Boc-3-pyrazol-1-yl-alanine. It delves into the physicochemical properties of the molecule that govern its solubility, presents a detailed experimental protocol for its determination, and offers insights into the interpretation of solubility data. This document is intended for researchers, scientists, and drug development professionals who handle this and similar compounds.
Introduction: The Critical Role of Solubility
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a major cause of attrition.[2] Solubility dictates a compound's bioavailability, manufacturability, and formulation options. DL-N-Boc-3-pyrazol-1-yl-alanine, with its unique structural features, presents a specific solubility profile that must be well-understood to facilitate its use in solid-phase peptide synthesis (SPPS) and other synthetic methodologies.[3] The tert-butyloxycarbonyl (Boc) protecting group, while essential for controlling reactivity during synthesis, significantly influences the molecule's overall polarity and, consequently, its solubility.[1][4] This guide aims to equip the researcher with the foundational knowledge and practical tools to expertly navigate the solubility challenges associated with this important synthetic building block.
Theoretical Framework: Predicting the Solubility of DL-N-Boc-3-pyrazol-1-yl-alanine
A molecule's solubility is a function of its ability to form favorable interactions with the surrounding solvent molecules, overcoming the intermolecular forces within its own crystal lattice. The principle of "like dissolves like" is a useful starting point for predicting solubility. An analysis of the structure of DL-N-Boc-3-pyrazol-1-yl-alanine reveals several key features that influence its solubility:
-
The Boc (tert-butyloxycarbonyl) Group: This bulky, nonpolar protecting group introduces significant hydrophobic character to the molecule, generally decreasing its solubility in polar solvents like water.[1]
-
The Pyrazole Ring: The pyrazole moiety is an aromatic heterocycle containing two nitrogen atoms. It is a weakly basic group and can participate in hydrogen bonding, which may enhance solubility in certain polar solvents.
-
The Carboxylic Acid Group: This functional group is polar and capable of acting as a hydrogen bond donor and acceptor. In its deprotonated (carboxylate) form at higher pH, it significantly increases aqueous solubility.[5]
-
The Alanine Backbone: The core amino acid structure provides a degree of polarity.
Based on these features, a qualitative prediction of solubility in different solvent classes can be made:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of both hydrophobic (Boc group) and hydrophilic (carboxylic acid, pyrazole ring) moieties suggests that solubility in these solvents may be limited. Solubility in water is expected to be low, particularly at acidic to neutral pH where the carboxylic acid is protonated.[5] In alcohols like methanol and ethanol, the solubility is likely to be higher than in water due to the solvents' ability to interact with both the polar and nonpolar parts of the molecule.
-
Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Dichloromethane (DCM)): These solvents are generally good at dissolving a wide range of organic compounds. DL-N-Boc-3-pyrazol-1-yl-alanine is expected to exhibit good solubility in solvents like DMSO and DMF, which are commonly used in peptide synthesis.[3] Dichloromethane and ethyl acetate are also likely to be effective solvents.[6]
-
Nonpolar Solvents (e.g., Hexanes, Toluene): Due to the presence of the polar carboxylic acid and the pyrazole ring, the compound is expected to have very low solubility in nonpolar solvents.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "gold standard" for determining equilibrium solubility is the shake-flask method.[7] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.
Materials and Equipment
-
DL-N-Boc-3-pyrazol-1-yl-alanine (solid)
-
A range of solvents (e.g., water, methanol, ethanol, DMSO, DMF, ACN, DCM, ethyl acetate)
-
Analytical balance
-
Scintillation vials or other suitable containers with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric analysis setup (evaporating dish, vacuum oven)
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid DL-N-Boc-3-pyrazol-1-yl-alanine to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biological relevance).[7] Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Avoid disturbing the solid at the bottom.
-
Filtration: Pass the aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any remaining solid particles.
-
Quantification: Determine the concentration of the dissolved solid in the filtrate using one of the following methods:
-
HPLC-UV Analysis: Dilute the filtrate with a suitable mobile phase and inject it into an HPLC system. Quantify the concentration by comparing the peak area to a standard curve prepared with known concentrations of the compound.
-
Gravimetric Analysis: Accurately weigh the vial containing the filtered solution. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound. Once the solvent is completely removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solid.
-
Calculation
Calculate the solubility in mg/mL or mol/L using the following formulas:
-
For Gravimetric Analysis: Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of solvent in mL)
-
For HPLC Analysis: Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution factor)
Diagram of the Experimental Workflow
Caption: Figure 1: Shake-Flask Solubility Determination Workflow.
Data Presentation and Interpretation
For ease of comparison, solubility data should be presented in a clear, tabular format.
Table 1: Hypothetical Solubility of DL-N-Boc-3-pyrazol-1-yl-alanine in Various Solvents at 25 °C
| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Water | 80.1 | < 0.1 | < 0.0004 |
| Methanol | 32.7 | 50 | 0.196 | |
| Ethanol | 24.5 | 35 | 0.137 | |
| Polar Aprotic | DMSO | 46.7 | > 200 | > 0.784 |
| DMF | 36.7 | > 200 | > 0.784 | |
| Acetonitrile | 37.5 | 25 | 0.098 | |
| Dichloromethane | 8.9 | 150 | 0.588 | |
| Ethyl Acetate | 6.0 | 100 | 0.392 | |
| Nonpolar | Toluene | 2.4 | < 1 | < 0.004 |
| Hexane | 1.9 | < 0.1 | < 0.0004 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Interpretation of Results:
The hypothetical data aligns with the theoretical predictions. The compound shows very poor solubility in water and nonpolar solvents. Its solubility is moderate in alcohols and acetonitrile, and high in strong polar aprotic solvents like DMSO and DMF, as well as in dichloromethane and ethyl acetate. This profile is typical for a Boc-protected amino acid, where the bulky, nonpolar Boc group dominates the solubility behavior, favoring organic solvents over aqueous media.[9]
Factors Influencing Solubility
Several other factors can significantly affect the measured solubility of DL-N-Boc-3-pyrazol-1-yl-alanine:
-
Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.[10]
-
pH: The solubility of this compound will be highly pH-dependent due to the carboxylic acid group. In basic solutions (pH > pKa of the carboxylic acid), the compound will deprotonate to form a carboxylate salt, which is significantly more soluble in aqueous media.[5]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Different polymorphs can have different crystal lattice energies and, therefore, different solubilities.[11] It is crucial to characterize the solid form being tested.
Conclusion
A thorough understanding and experimental determination of the solubility of DL-N-Boc-3-pyrazol-1-yl-alanine are essential for its successful application in research and development. Its solubility profile is dominated by the presence of the hydrophobic Boc group, leading to good solubility in a range of polar aprotic and some polar protic organic solvents, but poor solubility in water. The shake-flask method provides a reliable means of quantifying its equilibrium solubility. Researchers should also consider the impact of pH, temperature, and the solid-state form of the material on its solubility. This knowledge will enable informed decisions in solvent selection for chemical synthesis, purification, and the development of formulations for biological evaluation.
References
- Lahiri, S. C. (2001). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 78, 135-139.
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available at: [Link]
-
PubChemLite. (2026). L-n-boc-3-pyrazol-1-yl-alanine (C11H17N3O4). Retrieved from [Link]
-
Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
Delgado, D. R., Martínez, F., Jouyban, A., & Acree, W. E. (2020). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Molecules, 25(21), 5035. Available at: [Link]
-
PubChem. (n.d.). beta-Pyrazol-1-ylalanine. Retrieved from [Link]
-
American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
PubChem. (n.d.). D-Alanine. Retrieved from [Link]
- Google Patents. (n.d.). WO2013115813A1 - Water soluble solid phase peptide synthesis.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]
- 4. BOC-L-Alanine (15761-38-3) at Nordmann - nordmann.global [nordmann.global]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. Boc-3-(3-pyridyl)-L-alanine | 117142-26-4 [chemicalbook.com]
- 7. raytor.com [raytor.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. bachem.com [bachem.com]
- 10. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Potential biological activity of pyrazolylalanine derivatives
An In-depth Technical Guide to the Biological Activity of Pyrazolylalanine Derivatives
Authored by a Senior Application Scientist
Introduction: The Emergence of Pyrazolylalanine Derivatives in Bioactive Compound Discovery
In the landscape of medicinal and agricultural chemistry, the quest for novel molecular scaffolds with potent and selective biological activity is perpetual. Among the myriad of heterocyclic compounds, pyrazole-containing molecules have consistently demonstrated a remarkable breadth of bioactivity. When this privileged pyrazole moiety is integrated into the framework of an amino acid, specifically alanine, it gives rise to a class of compounds known as pyrazolylalanine derivatives. These are non-proteinogenic amino acids that serve as versatile building blocks and potent bioactive agents in their own right.
The unique structural features of pyrazolylalanine derivatives—combining the aromatic, electron-rich pyrazole ring with the chiral backbone of alanine—confer upon them the ability to mimic natural amino acids and interact with biological targets in ways that their endogenous counterparts cannot. This guide provides a comprehensive technical overview of the known biological activities of these derivatives, delving into their mechanisms of action, methodologies for their evaluation, and their potential as next-generation therapeutic and agrochemical agents. The focus will be on providing actionable insights for researchers and drug development professionals, grounded in established scientific principles and validated experimental data.
Core Biological Activities and Mechanistic Insights
Pyrazolylalanine derivatives have been primarily investigated for their potent herbicidal and fungicidal properties, with emerging research highlighting their potential in therapeutic areas such as oncology and infectious diseases.
Herbicidal Activity: Potent Inhibition of Amino Acid Biosynthesis
A significant body of research has established that certain pyrazolylalanine derivatives are powerful inhibitors of key enzymes in the branched-chain amino acid biosynthesis pathway, a pathway essential for plants and microorganisms but absent in animals. This selectivity makes it an attractive target for herbicide development.
The primary target is often acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS). This enzyme catalyzes the first common step in the synthesis of valine, leucine, and isoleucine.
-
Mechanism of Action: Pyrazolylalanine-based inhibitors typically act as slow-binding, non-competitive inhibitors of ALS. They bind to a site on the enzyme that is allosteric to the active site, inducing a conformational change that ultimately inactivates the enzyme. This leads to a depletion of essential amino acids, accumulation of toxic intermediates, and ultimately, plant death. The pyrazole ring often plays a crucial role in coordinating with cofactors or interacting with key residues within the allosteric binding pocket.
A general workflow for screening and characterizing potential pyrazolylalanine-based herbicides is outlined below.
Caption: Inhibition of ALS by Pyrazolylalanine.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic or anti-proliferative effects of pyrazolylalanine derivatives on cancer cell lines.
Objective: To determine the IC₅₀ of a test compound on a specific cell line.
Materials:
-
Cancer cell line of interest (e.g., A549).
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test Compounds: Pyrazolylalanine derivatives dissolved in DMSO.
-
MTT Reagent: 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in PBS.
-
Solubilization Solution: DMSO or a 0.01 M HCl solution with 10% SDS.
-
96-well cell culture plate and microplate reader (570 nm).
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle controls (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of the MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the Solubilization Solution to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 15 minutes and then measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting viability against the log of compound concentration.
Future Directions and Concluding Remarks
The study of pyrazolylalanine derivatives is a burgeoning field with considerable promise. While their role in agrochemicals is relatively well-established, their therapeutic potential is still being uncovered. Future research should focus on:
-
Target Deconvolution: Identifying the specific molecular targets of derivatives that show promising anticancer or antimicrobial activity.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the pyrazole and alanine moieties to optimize potency and selectivity.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
References
- This is a hypothetical data point for illustrative purposes within the context of this guide.
Methodological & Application
Application Notes and Protocols: Incorporation of DL-N-Boc-3-pyrazol-1-yl-alanine into Peptides
Introduction: Expanding the Peptidic Universe with Non-Natural Amino Acids
The introduction of non-natural amino acids into peptide sequences represents a powerful strategy in modern drug discovery and chemical biology. These unique building blocks offer the ability to modulate the pharmacological properties of peptides, including their potency, selectivity, metabolic stability, and conformational characteristics. Among the diverse array of non-natural amino acids, those containing heterocyclic moieties have garnered significant attention due to their ability to mimic natural amino acid side chains, participate in unique binding interactions, and introduce conformational constraints.[1][2][3] Pyrazole-containing amino acids, in particular, are of considerable interest. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, enabling it to engage in specific interactions with biological targets.[1] The incorporation of DL-N-Boc-3-pyrazol-1-yl-alanine, a derivative of the natural amino acid alanine, provides a versatile tool for probing structure-activity relationships and developing novel peptide-based therapeutics with enhanced properties.
This comprehensive guide provides detailed protocols and expert insights for the successful incorporation of DL-N-Boc-3-pyrazol-1-yl-alanine into peptide chains using both solid-phase and solution-phase synthesis methodologies. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this non-natural amino acid in their work.
Physicochemical Properties and Handling of DL-N-Boc-3-pyrazol-1-yl-alanine
A thorough understanding of the chemical properties of DL-N-Boc-3-pyrazol-1-yl-alanine is paramount for its effective use in peptide synthesis.
| Property | Value/Description | Significance in Peptide Synthesis |
| Molecular Formula | C11H17N3O4 | - |
| Molecular Weight | 255.27 g/mol | Essential for accurate reagent stoichiometry calculations. |
| Appearance | White to off-white solid | Visual indicator of purity. |
| Solubility | Soluble in DMF, DCM, and other common organic solvents. | Dictates solvent choice for coupling reactions. |
| Boc Protecting Group | Acid-labile tert-butyloxycarbonyl group on the α-amine. | Allows for selective deprotection during stepwise peptide elongation.[4][5] |
| Pyrazole Ring | Aromatic heterocycle that can influence peptide conformation and binding. | The pyrazole moiety is generally stable to standard peptide synthesis conditions. |
Handling and Storage: DL-N-Boc-3-pyrazol-1-yl-alanine should be stored in a cool, dry place, protected from light and moisture to prevent degradation. As with all fine chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.
PART 1: Solid-Phase Peptide Synthesis (SPPS) Protocol
Solid-phase peptide synthesis (SPPS) is the most common method for the routine synthesis of peptides.[6] The growing peptide chain is covalently attached to an insoluble resin support, which facilitates the removal of excess reagents and byproducts by simple filtration and washing.[7] This section details the protocol for incorporating DL-N-Boc-3-pyrazol-1-yl-alanine using a standard Boc/Bzl protection strategy.
Experimental Workflow for SPPS
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Detailed Step-by-Step Protocol
1. Resin Selection and Preparation:
-
Resin Choice: For peptides with a C-terminal carboxylic acid, Merrifield or PAM resins are suitable for Boc-SPPS.[4] The choice of resin will dictate the final cleavage conditions.
-
Swelling: Swell the resin in an appropriate solvent (e.g., Dichloromethane - DCM) for at least 30 minutes prior to use. This ensures that all reactive sites are accessible.
2. N-terminal Boc Deprotection:
-
Treat the resin with a solution of 25-50% Trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash) followed by a 20-30 minute treatment.[4] TFA cleaves the Boc protecting group, exposing the free amine for the subsequent coupling reaction.
-
Wash the resin thoroughly with DCM to remove residual TFA and the cleaved Boc group.
3. Neutralization:
-
Neutralize the protonated amine on the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM. This step is crucial as the coupling reaction requires a free amine.
-
Wash the resin with DCM to remove excess base.
4. Amino Acid Coupling:
-
Activation: In a separate vessel, pre-activate the DL-N-Boc-3-pyrazol-1-yl-alanine (2-4 equivalents relative to the resin substitution) with a suitable coupling reagent and additive. Commonly used coupling reagents for potentially sterically hindered or unusual amino acids include HBTU, HATU, or PyBOP (2-4 equivalents).[8][9] The addition of an additive like HOBt or HOAt (2-4 equivalents) can improve coupling efficiency and reduce racemization.[10] Dissolve the amino acid, coupling reagent, and additive in a minimal amount of N,N-Dimethylformamide (DMF).
-
Coupling Reaction: Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours at room temperature. The reaction time may need to be optimized based on the specific sequence.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test).[11] A negative Kaiser test (no blue color) indicates the absence of free primary amines and a successful coupling.
| Coupling Reagent | Description |
| HBTU | A commonly used uronium salt-based coupling reagent that is efficient and cost-effective.[9] |
| HATU | A more reactive uronium salt-based coupling reagent, particularly effective for sterically hindered amino acids.[8][9] |
| PyBOP | A phosphonium salt-based coupling reagent known for its high reactivity and low racemization.[9][12] |
5. Washing:
-
After the coupling reaction is complete, thoroughly wash the resin with DMF and DCM to remove any unreacted reagents and byproducts.
6. Repeat Synthesis Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Final Cleavage and Deprotection:
-
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. The choice of cleavage cocktail depends on the resin and the amino acid composition of the peptide. For a standard Boc/Bzl strategy on Merrifield or PAM resin, a strong acid such as anhydrous Hydrogen Fluoride (HF) is typically used.[4] Scavengers (e.g., anisole, thioanisole) are added to the cleavage cocktail to protect sensitive amino acids from side reactions.
8. Peptide Precipitation, Purification, and Characterization:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[13]
-
Characterize the purified peptide by mass spectrometry (MS) to confirm the correct molecular weight and by analytical RP-HPLC to assess purity.[14][15]
PART 2: Solution-Phase Peptide Synthesis (LPPS) Protocol
Solution-phase peptide synthesis (LPPS) offers advantages for large-scale synthesis and for the preparation of peptide fragments. This method involves carrying out the coupling and deprotection reactions in a homogeneous solution.
Experimental Workflow for LPPS
Caption: General workflow for solution-phase peptide synthesis (LPPS).
Detailed Step-by-Step Protocol
1. Protection of Starting Materials:
-
The C-terminal amino acid is typically protected as a methyl or ethyl ester to prevent its carboxyl group from reacting.
-
The N-terminal amino acid (in this case, DL-N-Boc-3-pyrazol-1-yl-alanine) is Boc-protected on its α-amine.
2. Activation and Coupling:
-
Dissolve DL-N-Boc-3-pyrazol-1-yl-alanine (1 equivalent) and a suitable coupling reagent such as EDC·HCl (1.1 equivalents) and an additive like HOBt (1.1 equivalents) in an appropriate aprotic solvent (e.g., DMF or DCM).
-
Add the C-terminal protected amino acid ester (1 equivalent) and a base such as DIEA (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water and perform an aqueous work-up to remove water-soluble byproducts.
-
Extract the peptide into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it under reduced pressure.
-
Purify the resulting dipeptide by column chromatography or crystallization.
4. Selective Deprotection:
-
To continue chain elongation, selectively deprotect either the N-terminal Boc group (using TFA in DCM) or the C-terminal ester group (by saponification with a base like LiOH or NaOH). The choice depends on the direction of peptide synthesis.
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for the addition of each subsequent amino acid.
6. Final Deprotection and Purification:
-
After assembling the full peptide sequence, remove all protecting groups.
-
Purify the final peptide using RP-HPLC.
-
Characterize the purified peptide by MS and analytical RP-HPLC.
Characterization of Peptides Containing 3-pyrazol-1-yl-alanine
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptide.
| Technique | Purpose | Expected Outcome |
| Analytical RP-HPLC | To assess the purity of the final peptide.[13][14] | A single major peak indicates a high degree of purity. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the peptide.[14][15] | The observed mass should match the calculated theoretical mass of the peptide containing the pyrazolyl-alanine residue. |
| Tandem MS (MS/MS) | To confirm the amino acid sequence.[15][16] | Fragmentation analysis should yield b- and y-ions that are consistent with the expected peptide sequence, including the pyrazolyl-alanine residue. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For detailed structural elucidation of the peptide in solution. | Can provide information on the conformation of the peptide and the local environment of the pyrazole ring. |
Potential Applications and Future Directions
The incorporation of DL-N-Boc-3-pyrazol-1-yl-alanine into peptides opens up numerous possibilities for research and development. The pyrazole moiety can act as a bioisostere for other functional groups, participate in metal chelation, and influence the overall three-dimensional structure of the peptide. Peptides containing this non-natural amino acid may exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][17][18] Further exploration of the structure-activity relationships of pyrazole-containing peptides will undoubtedly lead to the discovery of novel therapeutic agents and research tools.
References
-
PEG-supported synthesis of pyrazole oligoamides with peptide β-sheet affinity. Organic & Biomolecular Chemistry. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC. Available at: [Link]
-
Synthesis of Novel (S)-N-Boc-3-Pyrazolylalanine-Derived α-Amino Acids. ResearchGate. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. Available at: [Link]
-
Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI. Available at: [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Peptide Characterization Techniques: FAQs Answered by Experts. ResolveMass. Available at: [Link]
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]
-
Introduction to Peptide Synthesis. PMC. Available at: [Link]
-
Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. PMC. Available at: [Link]
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]
-
Synthesis of pyrazolo[1,2-a]pyrazole-based peptide mimetics. ResearchGate. Available at: [Link]
-
Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]
-
Solid-phase peptide synthesis. Digital.CSIC. Available at: [Link]
-
Characterization of intact and modified proteins by mass spectrometry. MS Vision. Available at: [Link]
-
Synthetic Amino Acids for Programming Adaptive Response in Pyrazolate Peptide Frameworks. ChemRxiv. Available at: [Link]
-
Bases. WordPress. Available at: [Link]
-
Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI. Available at: [Link]
-
Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. Available at: [Link]
-
Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Agilent. Available at: [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Available at: [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchr.org [jchr.org]
- 4. chempep.com [chempep.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. digital.csic.es [digital.csic.es]
- 12. Commonly Used Condensation Agents in Peptide Solid Phase Synthesis [creative-peptides.com]
- 13. agilent.com [agilent.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. msvision.com [msvision.com]
- 16. biopharmaspec.com [biopharmaspec.com]
- 17. mdpi.com [mdpi.com]
- 18. epj-conferences.org [epj-conferences.org]
Application Notes & Protocols: Leveraging DL-N-Boc-3-pyrazol-1-yl-alanine in Modern Medicinal Chemistry
Introduction: The Strategic Value of Unnatural Amino Acids
In the landscape of modern drug discovery, unnatural amino acids (UAAs) have emerged as indispensable tools for overcoming the limitations of native peptide therapeutics and for constructing novel small-molecule scaffolds. These custom-designed building blocks allow medicinal chemists to precisely modulate pharmacological properties, including potency, selectivity, metabolic stability, and cell permeability. Among these, DL-N-Boc-3-pyrazol-1-yl-alanine stands out as a particularly versatile reagent. It combines the bioisosteric advantages of the pyrazole ring with the synthetic utility of the tert-butyloxycarbonyl (Boc) protecting group, offering a powerful component for building next-generation therapeutics.
This guide provides an in-depth exploration of DL-N-Boc-3-pyrazol-1-yl-alanine, moving beyond simple procedural outlines to explain the fundamental rationale behind its application. We will cover its unique chemical attributes, core applications in drug design, and detailed, field-tested protocols for its use in synthesis and analysis.
Section 1: Physicochemical Profile and Rationale for Use
The efficacy of DL-N-Boc-3-pyrazol-1-yl-alanine in medicinal chemistry is rooted in the distinct properties of its constituent parts: the pyrazole moiety and the N-Boc protecting group.
Key Properties of L-N-Boc-3-pyrazol-1-yl-alanine
While the topic specifies the DL-racemic mixture, the properties of the well-characterized L-enantiomer provide a foundational reference.
| Property | Value | Source |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrazol-1-ylpropanoic acid | [1] |
| CAS Number | 21012-18-0 (L-form) | [1] |
| Molecular Formula | C₁₁H₁₇N₃O₄ | [2] |
| Molecular Weight | 255.27 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥97% | [1] |
The Pyrazole Moiety: A Privileged Scaffold in Drug Design
The pyrazole ring is a five-membered aromatic heterocycle that is increasingly recognized as a "privileged structure" in medicinal chemistry due to its versatile biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[4][5][6] Its utility stems from a unique combination of electronic and steric features.
-
Hydrogen Bonding Capability : The pyrazole ring possesses two adjacent nitrogen atoms. The N-1 atom can act as a hydrogen bond donor (similar to a pyrrole NH), while the N-2 atom serves as a hydrogen bond acceptor (similar to a pyridine nitrogen).[4] This dual nature allows for complex and specific interactions within a biological target's binding pocket.
-
Bioisosteric Replacement : The pyrazole ring is an effective bioisostere for other aromatic systems, such as the phenyl ring of Phenylalanine or the imidazole ring of Histidine.[7] This substitution can enhance binding affinity, improve metabolic stability by blocking sites of oxidative metabolism, and modulate physicochemical properties like lipophilicity and solubility.[4]
-
Structural Rigidity : As part of an amino acid side chain, the aromatic pyrazole ring introduces conformational constraint. This can lock a peptide or small molecule into a bioactive conformation, reducing the entropic penalty upon binding and thereby increasing potency.
The N-Boc Protecting Group: Enabling Controlled Synthesis
The strategic use of protecting groups is the cornerstone of modern peptide synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for the α-amino function of amino acids.[8][9]
-
Chemical Stability : The Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, making it compatible with many synthetic transformations.[10]
-
Orthogonality : Its selective removal under acidic conditions (typically with trifluoroacetic acid, TFA) allows for an orthogonal protection strategy, where other protecting groups (like the base-labile Fmoc group or benzyl-based groups) can remain intact.[8][11]
-
Facilitating Stepwise Synthesis : In Solid-Phase Peptide Synthesis (SPPS), the Boc group enables the controlled, stepwise addition of amino acids to a growing peptide chain.[8][12] Its removal unmasks the amine for the next coupling reaction, a cycle that is repeated to build the desired sequence.
Section 2: Core Applications in Drug Discovery
The unique combination of a bioactive heterocycle and a synthetically tractable handle makes DL-N-Boc-3-pyrazol-1-yl-alanine a valuable building block across multiple drug discovery paradigms.
Peptide-Based Drug Design & Peptidomimetics
Incorporating this UAA into a peptide sequence can profoundly alter its therapeutic profile.
-
Enhanced Receptor Affinity : The pyrazole side chain can form new, favorable interactions (H-bonds, π-π stacking) with a target receptor that are not possible with natural amino acids, leading to increased binding affinity and potency.[4]
-
Increased Proteolytic Stability : Natural peptides are often rapidly degraded by proteases. The unnatural side chain of pyrazolyl-alanine can sterically hinder protease recognition and cleavage, thereby extending the in vivo half-life of the peptide.
-
Conformational Control : The pyrazole group can be used to induce specific secondary structures, such as β-turns or helical motifs, which are often critical for biological activity.
Scaffold for Small Molecule Synthesis and SAR Studies
Beyond peptides, the compound serves as an excellent starting point for constructing novel small-molecule drugs. The amino acid backbone provides chiral centers and functional groups (amine and carboxylic acid) that can be elaborated into more complex structures. In Structure-Activity Relationship (SAR) studies, the pyrazole ring itself can be systematically modified (e.g., N-alkylation or substitution at other ring positions) to probe the chemical space around a biological target and optimize activity.[13][14]
Fragment-Based Drug Discovery (FBDD)
The deprotected pyrazolyl-alanine can be considered a high-value fragment for FBDD screening. The pyrazole provides a vector-rich scaffold capable of making specific interactions with a protein target, while the alanine portion provides a clear and synthetically accessible point for linking fragments or growing the initial hit.
Section 3: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common manipulations of DL-N-Boc-3-pyrazol-1-yl-alanine.
Protocol 3.1: Boc Deprotection in Solution Phase
This protocol describes the removal of the Boc group to yield the free amine, which is a common step before a subsequent coupling reaction.
Rationale : Trifluoroacetic acid (TFA) is a moderately strong acid that efficiently cleaves the acid-labile Boc group via a mechanism that forms a stable tert-butyl cation.[8] Dichloromethane (DCM) is a common solvent that swells many organic compounds without reacting.
Materials :
-
N-Boc-DL-3-pyrazol-1-yl-alanine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure :
-
Dissolution : Dissolve N-Boc-DL-3-pyrazol-1-yl-alanine (1 equivalent) in DCM (approx. 10 mL per gram of amino acid) in a round-bottom flask. Stir until fully dissolved.
-
Acid Addition : Cool the solution to 0 °C in an ice bath. Slowly add TFA (5-10 equivalents) dropwise. Causality Insight: The reaction is exothermic; slow addition at 0 °C prevents potential side reactions.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal : Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Work-up :
-
Re-dissolve the residue in ethyl acetate or DCM.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining TFA. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine to remove residual salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation : Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected DL-3-pyrazol-1-yl-alanine as a TFA salt or free base, depending on the work-up thoroughness.
Protocol 3.2: Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of DL-N-Boc-3-pyrazol-1-yl-alanine into a growing peptide chain on a solid support (e.g., Merrifield or MBHA resin).
Rationale : SPPS involves a cyclical process of deprotection, neutralization, and coupling.[12] HBTU is a common coupling reagent that activates the carboxylic acid of the incoming amino acid to form a reactive ester, facilitating rapid amide bond formation.[15] DIPEA is a non-nucleophilic base used for both neutralization and to facilitate the coupling reaction.
Procedure :
-
Resin Preparation : Swell the peptide-resin (with a free N-terminal amine from the previous cycle) in DCM for 20-30 minutes.
-
Step A: Boc Deprotection :
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM to the resin.[12]
-
Agitate for 2 minutes, drain, and add a fresh portion of the TFA/DCM solution.
-
Agitate for an additional 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and then Isopropanol (IPA) (2x) to remove residual acid.[12]
-
-
Step B: Neutralization :
-
Wash the resin with DCM (3x).
-
Add a solution of 5-10% N,N-Diisopropylethylamine (DIPEA) in DCM or DMF.
-
Agitate for 2 minutes, drain, and repeat. Causality Insight: This step is critical to deprotonate the N-terminal ammonium trifluoroacetate salt to the free amine, which is the active nucleophile for the coupling reaction.[11]
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Step C: Coupling :
-
In a separate vessel, pre-activate the DL-N-Boc-3-pyrazol-1-yl-alanine (3-4 equivalents relative to resin loading). Dissolve it in DMF with HBTU (0.95 eq. relative to the amino acid) and DIPEA (2 eq. relative to the amino acid). Allow to activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction using a qualitative ninhydrin test. A negative result (yellow beads) indicates complete coupling. If positive (blue/purple beads), the coupling step can be repeated ("double coupling").[16]
-
-
Final Wash : Once coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and finally Methanol (3x) before drying or proceeding to the next cycle.
Protocol 3.3: Quality Control & Characterization
After synthesis, it is essential to verify the identity and purity of the final product, whether it is a deprotected amino acid or a final peptide.
| Technique | Purpose | Key Information Provided |
| Reverse-Phase HPLC | Purity Assessment | Quantifies the percentage of the desired compound relative to impurities.[] |
| Mass Spectrometry (MS) | Identity Confirmation | Confirms the molecular weight of the synthesized compound, verifying its identity.[] |
| NMR Spectroscopy | Structural Elucidation | Provides detailed information about the chemical structure, confirming connectivity and stereochemistry. |
| Amino Acid Analysis | Compositional Verification | For peptides, confirms the correct ratio of incorporated amino acids after acid hydrolysis.[] |
Section 4: Troubleshooting and Advanced Insights
| Issue | Possible Cause | Recommended Solution |
| Incomplete Boc Deprotection | Insufficient TFA concentration or reaction time. | Increase TFA concentration to 50% or extend the deprotection time to 30 minutes. Ensure resin is properly swollen. |
| Poor Coupling Efficiency | Steric hindrance; poor activation of the amino acid; peptide aggregation on resin. | Perform a "double coupling" by repeating the coupling step with fresh reagents.[16] Switch to a more potent coupling agent like HATU or PyAOP. |
| Racemization during Coupling | Over-activation of the amino acid; presence of excess base. | Minimize the pre-activation time before adding the activated amino acid to the resin. Use a stoichiometric amount of base.[16] |
| Side-chain Alkylation | Reaction of nucleophilic side chains (e.g., Trp, Met) with the tert-butyl cation generated during deprotection. | Add a scavenger like triisopropylsilane (TIS) or dithiothreitol (DTE) to the TFA deprotection solution to trap the carbocations.[11] |
Consideration for DL-Mixture : The use of a racemic mixture will result in diastereomeric peptides if other chiral centers are present. If a single stereoisomer is required for the final product, either start with the enantiomerically pure L- or D-form of N-Boc-3-pyrazol-1-yl-alanine or perform a chiral separation of the final products using chiral HPLC.
Conclusion
DL-N-Boc-3-pyrazol-1-yl-alanine is a high-impact building block for medicinal chemists. Its pyrazole side chain offers a proven pharmacophore capable of enhancing biological activity and improving pharmacokinetic properties. The Boc protecting group provides the synthetic control necessary for its incorporation into complex molecules through robust, well-established protocols like SPPS. By understanding the chemical principles behind its use and applying the detailed protocols outlined in this guide, researchers can effectively harness the potential of this versatile UAA to accelerate the discovery and development of novel therapeutics.
References
-
Madre, M., et al. (2015). Synthesis of Novel (S)-N-Boc-3-Pyrazolylalanine-Derived α-Amino Acids. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Ansari, F. A., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]
-
Siodłak, D., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. beta-Pyrazol-1-ylalanine. PubChem. Available at: [Link]
-
Stancanelli, E., et al. (2023). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. PMC. Available at: [Link]
-
Zhou, Y., et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC. Available at: [Link]
-
Unspecified Author. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry. Available at: [Link]
-
Pansare, S. V., et al. N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses. Available at: [Link]
-
Neumann, E., et al. (2022). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]
-
PubChemLite. L-n-boc-3-pyrazol-1-yl-alanine. PubChemLite. Available at: [Link]
-
Pathade, K. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]
-
Sestito, S., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available at: [Link]
- CN1793110A. Process for preparing Boc protected amino acid by (Boc) O. Google Patents.
-
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PMC. Available at: [Link]
-
Unspecified Author. (2014). Synthesis and characterization of a dipeptide analogue. Der Pharma Chemica. Available at: [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]
-
Al-Mansouri, A., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines. Master Organic Chemistry. Available at: [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. PubChemLite - L-n-boc-3-pyrazol-1-yl-alanine (C11H17N3O4) [pubchemlite.lcsb.uni.lu]
- 3. chemimpex.com [chemimpex.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents [mdpi.com]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
- 13. scispace.com [scispace.com]
- 14. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 15. bachem.com [bachem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: DL-N-Boc-3-pyrazol-1-yl-alanine in Peptidomimetic Design
[1][2][3]
Executive Summary & Material Science
DL-N-Boc-3-pyrazol-1-yl-alanine is a non-proteinogenic amino acid derivative used primarily as a bioisostere of Histidine .[1][2][3] Its core utility lies in the pyrazole side chain, which mimics the imidazole ring of Histidine but possesses significantly distinct physicochemical properties—most notably, a drastically lower pKa.[2][3][4]
This building block is supplied as a racemate (DL) with N-tert-Butyloxycarbonyl (Boc) protection, making it directly applicable to Boc-chemistry Solid Phase Peptide Synthesis (SPPS) or solution-phase organic synthesis.[1][2][3]
Physicochemical Profile
| Property | Specification | Clinical/Synthetic Relevance |
| Chemical Formula | C₁₁H₁₇N₃O₄ | |
| Molecular Weight | 255.27 g/mol | |
| Side Chain pKa | ~2.5 (Pyrazole) | Critical: Unlike Histidine (pKa ~6.0), this residue remains neutral at physiological pH (7.4), eliminating pH-dependent charge fluctuations in ligand binding.[1][2][3][5] |
| H-Bonding | Donor (NH) & Acceptor (N) | Retains the directional H-bonding capability of His without the basicity.[1][2][3] |
| Stereochemistry | DL (Racemic) | Requires resolution for stereoselective applications or use in racemic scanning libraries.[1][2][3] |
| Protection | N-α-Boc | Acid-labile (TFA); Base-stable.[1][2][3] Compatible with Boc-SPPS.[1][2][3] |
Strategic Application: The "Why" and "Where"
The Histidine Bioisostere Logic
The primary reason to incorporate 3-pyrazol-1-yl-alanine is to modulate the electrostatics of a peptide while preserving steric volume .[1][2][3]
-
The Problem with Histidine: In drug design, the imidazole ring of Histidine acts as a "pH switch."[3] At physiological pH, it toggles between protonated (cationic) and neutral states.[2][3] This can lead to off-target toxicity or poor membrane permeability.[1][2][3]
-
The Pyrazole Solution: The pyrazole nitrogen (N2) is much less basic.[3][4] By substituting His with Pyrazolyl-alanine, you "lock" the residue in a neutral state at pH 7.4, improving lipophilicity and membrane permeability while maintaining the ability to accept hydrogen bonds.[3]
Decision Logic: Isostere Selection
Use the following logic flow to determine if this building block fits your lead optimization strategy.
Figure 1: Decision tree for replacing Histidine residues in lead optimization.
Experimental Protocols
Handling the "DL" Racemate
Since the starting material is racemic, you have two strategic options:
-
Racemic Scanning (Early Stage): Use the mixture to synthesize diastereomeric peptides.[3] If the peptide is short (<5 residues), the resulting diastereomers (L-peptide and D-peptide variants) can often be separated by RP-HPLC.[1][2][3]
-
Enzymatic Resolution (Pre-Synthesis): If pure enantiomers are required before coupling.[1][3]
Protocol: Enzymatic Resolution of DL-N-Boc-3-pyrazol-1-yl-alanine Note: This protocol uses Acylase I, which requires the free amine.[1][2][3] You must remove the Boc group first, resolve, and re-protect, OR use an esterase on the ester form.[3]
-
Alternative (Preferred for Boc-protected): Kinetic resolution using Subtilisin or Alcalase on the methyl ester derivative.[1][3]
-
Esterification: Treat DL-N-Boc-amino acid with MeI/K₂CO₃ in DMF to form the methyl ester.
-
Hydrolysis: Suspend the ester in phosphate buffer (pH 7.5) with 10% acetone. Add Alcalase.
-
Extraction: The enzyme preferentially hydrolyzes the L-ester to the L-acid.[1][3] The D-ester remains unreacted.
-
Separation: Extract the unreacted D-ester with Ethyl Acetate at pH 8. Acidify the aqueous layer to pH 2 and extract the pure L-N-Boc-3-pyrazol-1-yl-alanine with Ethyl Acetate.
-
Coupling Protocol (Boc-SPPS)
This compound is compatible with standard Boc-chemistry.[1][2][3]
-
Warning: Do not use in Fmoc-SPPS unless it is the final N-terminal residue , as the Boc group requires TFA for removal, which would cleave the peptide from an acid-labile linker (like Wang resin).[2][3]
Workflow:
-
Activation: The pyrazole nitrogen is not basic enough to interfere with activation; no side-chain protection is needed.[1]
-
Reagents: DIC/HOBt is preferred.[1] HATU can be used for difficult couplings but avoid prolonged base exposure to prevent racemization (though less critical for the DL mixture).[3]
Step-by-Step Procedure:
-
Resin Prep: Swell MBHA or PAM resin in DCM (20 min).
-
Deprotection (Cycle): Treat resin with 50% TFA in DCM (2 x 1 min, 1 x 30 min). Wash with DCM (x3) and 5% DIEA/DCM (Neutralization).[2][3]
-
Coupling:
-
Monitoring: Perform Kaiser Test. (Note: Pyrazole does not interfere with Ninhydrin).[1][3]
-
Cleavage: Use HF (High/Low method) or TFMSA.[1][3][5] The pyrazole ring is stable to HF.
Figure 2: Solid-phase coupling cycle for Boc-protected pyrazolyl-alanine.
Analytical Validation (QC)
Because the pyrazole ring has unique UV absorbance and mass spec fragmentation, use these parameters for validation.
-
HPLC: The pyrazole moiety is more hydrophobic than Histidine (at pH < 6) but less hydrophobic than Phenylalanine.[3]
-
Mass Spectrometry:
References
-
Gilfillan, L., et al. (2015). "Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction."[1][2][3] Organic & Biomolecular Chemistry.
-
Pansare, S. V., et al. (1992). "Synthesis of N-Protected α-Amino Acids from N-(Benzyloxycarbonyl)-L-Serine via its β-Lactone: Nα-(Benzyloxycarbonyl)-β-(Pyrazol-1-yl)-L-Alanine."[1][2][3] Organic Syntheses, 70,[3][6] 1.
-
Trofimov, B. A., et al. (2023). "Amino-Pyrazoles in Medicinal Chemistry: A Review."[3] Molecules, 28(9).[2][3]
-
Bachem Technical Guides. "Peptide Coupling Reagents & Additives."
Sources
- 1. beta-Pyrazol-1-ylalanine | C6H9N3O2 | CID 151491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00364D [pubs.rsc.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: Precision Purification of Pyrazolylalanine (Pza) Peptides
Subtitle: Overcoming the pKa Mismatch and Hydrophobic Challenges in Non-Canonical Peptide Isolation
Executive Summary
Pyrazolylalanine (Pza) is a valuable non-canonical amino acid, often utilized as a histidine isostere or to introduce specific pi-stacking interactions without the high basicity of imidazole. However, its purification presents a unique "pKa Dilemma." With a conjugate acid pKa of ~2.5, the pyrazole side chain exists in a dynamic equilibrium between protonated and neutral states under standard TFA conditions (pH ~2.0). This often results in peak broadening, poor resolution, and retention time shifts.
This guide provides a field-proven protocol to stabilize the ionization state of Pza, optimizing resolution through pH control and stationary phase selection.
Physicochemical Context & Strategy
To purify Pza peptides effectively, one must understand the underlying physical chemistry that differentiates them from standard Histidine-containing peptides.
| Feature | Histidine (His) | Pyrazolylalanine (Pza) | Purification Impact |
| Side Chain pKa | ~6.0 | ~2.5 (Conjugate Acid) | Critical: At pH 2 (TFA), His is 100% protonated (stable). Pza is ~75% protonated, leading to kinetic exchange broadening. |
| Hydrophobicity | Moderate | High (Aromatic) | Pza peptides elute later; often require higher organic content. |
| Silanol Interaction | High (Severe Tailing) | Moderate | Less tailing than His, but still significant on Type A silica. |
The "pKa Dilemma"
Standard peptide HPLC uses 0.1% Trifluoroacetic Acid (TFA), resulting in a pH of ~2.0.
-
For His (pKa 6.0): pH 2.0 << 6.0. Fully protonated. Sharp Peak.
-
For Pza (pKa 2.5): pH 2.0 ≈ 2.5. Mixed population (Protonated/Neutral). Broad/Split Peak.
Strategic Solution: Shift the mobile phase pH away from 2.5.
-
Acidic Shift (Not Recommended): Lowering pH < 1.5 is corrosive and damages columns.
-
Neutral Shift (Recommended): Operating at pH 4.5–6.5 (Ammonium Acetate) renders Pza 99% neutral, sharpening the peak and increasing retention (hydrophobic interaction dominates).
Critical Materials & Equipment
Stationary Phase Selection
-
Primary Choice: C18 with Polar Embedding (e.g., Waters XBridge, Phenomenex Luna Omega).
-
Why: Shields residual silanols to prevent tailing of the protonated fraction.[1]
-
-
Orthogonal Choice: Phenyl-Hexyl .
-
Why: Provides unique selectivity via pi-pi interactions with the pyrazole ring, useful for separating Pza regioisomers (1-Pza vs 3-Pza).
-
Mobile Phase Systems
-
System A (Standard Scouting):
-
System B (Optimization - Recommended for Pza):
Experimental Protocol
Step 1: Sample Preparation & Solubility
Pza peptides are often hydrophobic.
-
Dissolution: Dissolve crude peptide in 20% Acetic Acid or 50% Acetonitrile/Water (if hydrophobic). Avoid pure DMSO if possible to prevent injection solvent effects.
-
Filtration: Centrifuge at 10,000 x g for 5 mins or filter (0.22 µm PTFE).
Step 2: Analytical Scouting (The "pH Switch" Method)
Run two analytical gradients to determine the optimal purification vector.
Gradient: 5% to 65% B over 20 minutes (1 mL/min).
-
Run 1 (Acidic): System A (TFA). Look for peak splitting or shouldering.[7]
-
Run 2 (Mildly Acidic/Neutral): System B (Ammonium Acetate pH 4.5).
-
Decision: If Run 1 shows a broad peak but Run 2 is sharp, proceed with System B for Prep.
Step 3: Preparative Purification
-
Loading: Load <10 mg peptide per mL of column volume to prevent mass overload, which exacerbates the pKa-induced broadening.
-
Gradient: Use a shallow focused gradient.
-
Formula: Calculate %B of elution from scouting (
). -
Start:
-
End:
-
Duration: 20–30 minutes.
-
Step 4: Salt Exchange (Optional but Recommended)
If System B (Ammonium Acetate) is used, the peptide is isolated as an acetate salt. If a TFA salt is required for consistency:
-
Re-load the purified pool onto the C18 column.
-
Wash with 5 CV of 0.1% TFA in Water (displaces acetate).
-
Elute with 0.1% TFA in Acetonitrile.[3]
-
Lyophilize.[3]
Visualization: Decision Logic & Workflow
Figure 1: The "pKa Dilemma" Decision Matrix
This logic tree guides the operator through the critical pH selection process based on peak topology.
Caption: Decision matrix for optimizing mobile phase pH based on pyrazolylalanine's ionization state.
Figure 2: Purification Workflow
Caption: End-to-end workflow from cleavage to final lyophilized powder.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Split Peak (Doublet) | 1. pKa Proximity: Partial protonation at pH 2. 2. Isomers: Separation of 1-Pza and 3-Pza (regioisomers). | 1. Run at pH 4.5. If doublet merges, it was pKa. 2. If doublet persists, it is likely regioisomers. Use Phenyl-Hexyl column to separate. |
| Fronting Peak | Solubility/Overload: Peptide aggregating in mobile phase. | Reduce injection volume; dilute sample in mobile phase A; increase column temperature to 40°C. |
| Retention Shift | pH Sensitivity: Small changes in TFA conc. (0.05% vs 0.1%) affect Pza ionization. | Use a buffered mobile phase (Phosphate or Ammonium Acetate) instead of just TFA to lock pH. |
References
-
Vertex AI Search. (2025). HPLC Analysis and Purification of Peptides. National Institutes of Health. Link
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex Technical Notes. Link
-
Bachem. (2025). Peptide Purification Process & Methods: An Overview. Bachem Knowledge Center. Link
-
Organic Syntheses. (2025). Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine Synthesis. Org. Synth. Link
-
Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Element. Link
Sources
- 1. labcompare.com [labcompare.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. mdpi.com [mdpi.com]
- 5. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
Experimental protocol for N-terminal modification with Boc-pyrazolylalanine
Application Note: N-Terminal Modification with Boc-3-(1-pyrazolyl)-L-alanine
Executive Summary & Scientific Rationale
This application note details the protocol for the N-terminal incorporation of Boc-3-(1-pyrazolyl)-L-alanine (Boc-Pza-OH) into synthetic peptides. Pyrazolylalanine is a critical non-canonical amino acid (NcAA) in modern drug discovery. It serves as a bioisostere for Histidine (lacking the basicity and pH-dependence of the imidazole ring) and Tryptophan (providing
Why this protocol matters: While Fmoc-solid phase peptide synthesis (SPPS) is the industry standard, many specialized NCAA building blocks, including specific pyrazole isomers, are frequently sourced with Boc (tert-butyloxycarbonyl) protection due to synthetic availability and cost-efficiency.
Critical Chemical Context (The "Fate of Boc"): Using a Boc-protected amino acid at the N-terminus of an Fmoc-SPPS workflow creates a specific chemical outcome:
-
Chain Termination: The Boc group is not removable by Piperidine (the standard Fmoc deprotecting agent). Therefore, Boc-Pza-OH must be the final residue added, or the synthesis must switch to Boc-chemistry (TFA deprotection) for subsequent steps.
-
Global Deprotection: Upon final cleavage of the peptide from the resin using Trifluoroacetic Acid (TFA), the N-terminal Boc group will be removed , yielding a free N-terminal amine.
-
Note: If N-terminal Boc retention is required (e.g., for lipophilicity), a hyper-acid-labile resin (e.g., 2-Chlorotrityl) and mild cleavage (1% TFA) must be used, provided no other side-chain protecting groups require strong acid removal.
-
Experimental Design & Materials
Reagents
-
Building Block: Boc-3-(1-pyrazolyl)-L-alanine (CAS: 21012-18-0).[1]
-
Structure Note: The pyrazole nitrogen (N1) is substituted, meaning there is no free NH on the ring. This eliminates the need for side-chain protection (e.g., Trt/Boc) on the heteroaromatic ring.
-
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU due to the steric bulk of the pyrazole side chain.
-
Base: N,N-Diisopropylethylamine (DIEA/DIPEA).
-
Solvent: DMF (Anhydrous).
-
Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).
Equipment
-
Automated Peptide Synthesizer (optional) or Glass Reaction Vessel with frit.
-
Nitrogen gas source (for agitation).[2]
-
UV-Vis Spectrophotometer (for monitoring Fmoc removal efficiency prior to this step).[3]
Strategic Workflow Visualization
The following diagram illustrates the decision matrix and workflow for incorporating Boc-Pza-OH into an Fmoc-SPPS stream.
Figure 1: Workflow for N-terminal capping with Boc-Pza-OH in Fmoc SPPS.
Detailed Protocol
Step 1: Resin Preparation & Fmoc Removal
Before introducing the Boc-Pza, ensure the previous amino acid is fully deprotected.
-
Wash resin 3x with DMF.[2]
-
Treat with 20% Piperidine in DMF (2 x 10 min).
-
Wash resin 5x with DMF to remove all traces of piperidine.
-
Critical: Residual piperidine will react with the activated ester of the incoming Boc-AA, causing side reactions.
-
Step 2: Activation of Boc-Pza-OH
Steric hindrance from the pyrazole ring requires potent activation.
-
Stoichiometry: 3.0 equivalents (eq) relative to resin loading.
-
Cocktail Preparation:
-
Dissolve Boc-Pza-OH (3 eq) and HATU (2.9 eq) in minimum dry DMF.
-
Add DIEA (6 eq).[2]
-
Pre-activation: Allow to react for 30-60 seconds . Do not exceed 2 minutes to avoid racemization of the activated ester.
-
Step 3: Coupling Reaction
-
Add the pre-activated solution to the resin.[2]
-
Agitate (shake or N2 bubble) at Room Temperature.
-
Duration: 2 hours minimum.
-
Optimization: For difficult sequences (aggregation-prone), heat to 40°C or use microwave assistance (50°C, 15 min).
-
Step 4: Monitoring (The Self-Validating Step)
Perform a Kaiser Test (Ninhydrin) on a few resin beads.[3]
-
Negative Result (Yellow/Colorless): The free amines have been successfully acylated by Boc-Pza. Proceed to wash.[2][4][5]
-
Positive Result (Blue): Incomplete coupling.[2][3]
-
Action: Wash resin and repeat Step 2 and 3 (Double Coupling).
-
Step 5: Final Cleavage & Work-up
This step determines the final structure.
-
Wash resin with DMF (3x) and DCM (3x). Dry under nitrogen.
-
Prepare Cleavage Cocktail: TFA:TIPS:H2O (95:2.5:2.5) .
-
Incubate resin for 2–3 hours.
-
Precipitate filtrate in cold Diethyl Ether.
-
Centrifuge and lyophilize.
Result: The Boc group is acid-labile. The final peptide will be H-Pza-Peptide-OH/NH2 (Free N-terminus).
Data Summary & Troubleshooting
Table 1: Coupling Parameters for Sterically Hindered NCAAs
| Parameter | Standard AA | Boc-Pyrazolylalanine | Rationale |
| Coupling Reagent | HBTU/DIC | HATU | Higher reactivity for hindered amines/acids. |
| Equivalents | 5.0 eq | 2.5 - 3.0 eq | NCAAs are expensive; HATU ensures efficiency at lower eq. |
| Time | 45 min | 2 - 4 hours | Slower kinetics due to pyrazole bulk. |
| Base | DIEA | DIEA or Collidine | Collidine reduces racemization risk if heating is used. |
Common Failure Modes:
-
Incomplete Coupling: Detected by Kaiser test. Solution: Double couple or switch solvent to NMP to break aggregation.
-
Racemization: Pza can racemize during activation. Solution: Use Oxyma Pure/DIC as an alternative activation method if chiral purity (analyzed by C18 HPLC) is compromised.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][6][7][8] Chemical Reviews. (Comprehensive guide on Boc/Fmoc orthogonality).
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. (Validation of HATU for hindered couplings).
-
Fluorochem. "L-N-Boc-3-Pyrazol-1-yl-alanine Product Data." (Physical properties of the specific isomer).
-
Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." (Protocols for steric hindrance).
-
BenchChem. "Troubleshooting Low Yield in Solid-Phase Peptide Synthesis." (Kaiser test and aggregation protocols).
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Application Notes & Protocols for the Synthesis of Cyclic Peptides with DL-N-Boc-3-pyrazol-1-yl-alanine
For: Researchers, scientists, and drug development professionals.
Abstract
Cyclic peptides have emerged as a promising therapeutic modality, bridging the gap between small molecules and large biologics. Their constrained conformation enhances metabolic stability, receptor binding affinity, and cell permeability compared to their linear counterparts[1]. The incorporation of non-canonical amino acids (ncAAs) further expands the chemical diversity and functional potential of these molecules[2]. This guide provides a detailed framework for the synthesis of cyclic peptides incorporating DL-N-Boc-3-pyrazol-1-yl-alanine, a non-canonical amino acid featuring a heterocyclic pyrazole side chain. We will explore the unique considerations for this building block, including the implications of using a racemic mixture, and provide comprehensive, step-by-step protocols for both solid-phase and solution-phase synthesis strategies.
Introduction: The Strategic Value of Pyrazolyl-Alanine in Cyclic Peptides
The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its incorporation into a peptide backbone via pyrazolyl-alanine offers several strategic advantages:
-
Structural Rigidity: The aromatic pyrazole ring introduces conformational constraints, which can help pre-organize the peptide backbone into a conformation favorable for cyclization and target binding.
-
Hydrogen Bonding Capabilities: The pyrazole ring contains both a hydrogen bond donor (NH) and a hydrogen bond acceptor (N), making it a versatile mimic of the histidine side chain and enabling specific molecular interactions with biological targets[3].
-
Metabolic Stability: The unnatural side chain can sterically hinder protease recognition sites, increasing the peptide's resistance to enzymatic degradation.
-
Modulation of Physicochemical Properties: The pyrazole group can influence the polarity and solubility of the peptide, which are critical parameters for its pharmacokinetic profile.
This guide focuses on the use of DL-N-Boc-3-pyrazol-1-yl-alanine . The "Boc" (tert-butyloxycarbonyl) group is a standard acid-labile protecting group for the α-amine, compatible with common peptide synthesis strategies. The "DL" designation indicates that the amino acid is a racemic mixture of both D- and L-stereoisomers. This presents a significant challenge and consideration for the synthesis, which will be addressed in detail.
Core Concepts & Pre-Synthesis Considerations
The Challenge of a Racemic Building Block
Standard solid-phase peptide synthesis (SPPS) is a stereospecific process. The use of a DL-racemic mixture of N-Boc-3-pyrazol-1-yl-alanine will result in the synthesis of two distinct linear peptide diastereomers.
Upon cyclization, this will yield two cyclic diastereomers. These isomers will likely have different biological activities and physicochemical properties. Crucially, they can often be separated by reversed-phase high-performance liquid chromatography (RP-HPLC), but this requires careful method development[4]. Researchers must be prepared to either separate these diastereomers post-synthesis or to test the resulting mixture, understanding that the observed activity is a composite of both forms.
Solid-Phase vs. Solution-Phase Synthesis
Two primary strategies exist for the synthesis of the linear peptide precursor.
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
| Principle | Peptide is built on an insoluble resin support. Excess reagents are removed by washing.[5] | All reactions occur in a homogenous solution. Intermediates are purified after each step. |
| Advantages | - High efficiency and speed- Amenable to automation- Simplified purification of intermediates | - Scalable to large quantities- Allows for purification of intermediates, potentially leading to a purer final product |
| Disadvantages | - Can be less efficient for very long or complex sequences- Potential for aggregation on-resin | - Labor-intensive and time-consuming- Complex purification steps required |
| Best For | Rapid synthesis of diverse analogs, research-scale production. | Large-scale production of a specific, often shorter, peptide. |
For the synthesis of cyclic peptides, a hybrid approach is common: the linear precursor is synthesized via SPPS, cleaved from the resin, and then cyclized in solution. This leverages the speed of SPPS while performing the critical ring-closing step under optimized dilute conditions to favor intramolecular cyclization over intermolecular oligomerization.
Detailed Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol details the Fmoc/tBu-based solid-phase synthesis of a model linear pentapeptide (e.g., Gly-Ala-DL-Pya -Phe-Ser) destined for head-to-tail cyclization.
Materials & Reagents:
-
Resin: Rink Amide AM resin (provides a C-terminal amide upon cleavage, suitable for head-to-tail cyclization).
-
Protected Amino Acids: Fmoc-Ser(tBu)-OH, Fmoc-Phe-OH, DL-N-Boc-3-pyrazol-1-yl-alanine , Fmoc-Ala-OH, Fmoc-Gly-OH.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.
-
Coupling Reagents: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU/Oxyma Pure[6].
-
Activator Base: N,N-Diisopropylethylamine (DIPEA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).
Workflow Diagram:
Step-by-Step Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (Fmoc-Ser(tBu)-OH):
-
Perform an initial Fmoc deprotection of the resin using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF and DCM.
-
In a separate vial, pre-activate Fmoc-Ser(tBu)-OH (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin thoroughly. Perform a Kaiser test to confirm complete coupling.
-
-
Subsequent Cycles (Phe, Pya, Ala, Gly):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the previously coupled amino acid. Wash thoroughly.
-
Coupling:
-
For standard residues (Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Gly-OH), follow the pre-activation and coupling procedure described in step 2.
-
For DL-N-Boc-3-pyrazol-1-yl-alanine: This amino acid is N-terminally protected with Boc, not Fmoc. Couple it as the final residue if its N-terminus is desired to be free post-cleavage, or use an orthogonal protecting group strategy if it's internal. Assuming it is internal and an Fmoc-variant is not available, a custom synthesis or alternative strategy is needed. For this protocol, we will assume a commercially available Fmoc-DL-Pya(Boc)-OH is used, where the pyrazole nitrogen is Boc-protected for safety. If not, the pyrazole NH may be acidic enough to cause side reactions. Couple using the same HCTU/DIPEA method, potentially extending the coupling time to 3-4 hours due to the steric bulk of the side chain.
-
-
Wash: Wash the resin with DMF and DCM after each deprotection and coupling step.
-
-
Final Deprotection: After the final amino acid (Fmoc-Gly-OH) is coupled, perform a final Fmoc deprotection.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (95% TFA / 2.5% H2O / 2.5% TIS) to the resin and shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum. This product is a mixture of two diastereomers.
-
Protocol 2: Solution-Phase Head-to-Tail Cyclization
This protocol uses the crude linear peptide from Protocol 1. The key principle is using high-dilution conditions ("pseudo-dilution") to favor the intramolecular reaction.
Materials & Reagents:
-
Crude Linear Peptide: Diastereomeric mixture from Protocol 1.
-
Solvents: DMF, DCM.
-
Coupling Reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU.
-
Base: DIPEA.
-
Purification: Reversed-phase HPLC system, C18 column.
Step-by-Step Procedure:
-
Preparation:
-
Dissolve the crude linear peptide in a minimal amount of DMF.
-
Prepare a larger reaction vessel containing DMF and DIPEA (4-6 equivalents). The final concentration of the peptide should be low, typically 1-5 mM, to prevent oligomerization[7].
-
-
Cyclization Reaction:
-
In a separate vial, dissolve the coupling reagent (e.g., PyBOP, 1.5-2.0 eq.) in DMF.
-
Using two syringe pumps, slowly add the dissolved peptide and the coupling reagent solution simultaneously to the stirring DMF/DIPEA solution over a period of 4-8 hours. This slow addition maintains a low concentration of the activated peptide.
-
Let the reaction stir overnight at room temperature after the addition is complete.
-
-
Work-up:
-
Monitor the reaction by LC-MS to confirm the consumption of the linear precursor and the appearance of the cyclic product peaks.
-
Once complete, quench the reaction with a small amount of water.
-
Remove the solvent under reduced pressure (e.g., rotary evaporator).
-
Redissolve the residue in a minimal amount of a suitable solvent for HPLC purification (e.g., DMSO or Acetonitrile/Water).
-
Purification and Characterization
Purification by RP-HPLC
Purification is essential to isolate the cyclic peptide from unreacted linear material, reagents, and by-products. It is also the critical step for separating the two cyclic diastereomers.
-
System: A preparative RP-HPLC system with a C18 column is standard[8].
-
Mobile Phases:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient: A shallow gradient (e.g., 10-50% B over 40 minutes) is often required to resolve the two diastereomers. The D-amino acid-containing peptide often elutes slightly differently from the all-L peptide[4].
-
Detection: Monitor the elution at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the target peaks. The two diastereomer peaks should be collected separately.
Characterization
Confirm the identity and purity of the isolated cyclic peptide(s).
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (e.g., LC-Q-TOF) to confirm the molecular weight of the cyclic product. The mass should correspond to the linear precursor minus one molecule of water. Fragmentation of cyclic peptides can be complex, but MS/MS can still provide sequence information[9][10].
-
Analytical HPLC: Reinject the purified fractions onto an analytical HPLC column to confirm purity (typically >95%).
-
Nuclear Magnetic Resonance (NMR): For complete structural elucidation and to confirm the conformation, 1D and 2D NMR spectroscopy can be performed.
Conclusion and Expert Recommendations
The synthesis of cyclic peptides containing DL-N-Boc-3-pyrazol-1-yl-alanine is a challenging but feasible endeavor. The primary obstacle is the formation of diastereomers, which necessitates a robust purification strategy.
Key Recommendations:
-
Coupling Conditions: For the sterically demanding pyrazolyl-alanine residue, use potent coupling reagents like HATU or HCTU and consider extended coupling times or double coupling to ensure high efficiency.
-
Cyclization Strategy: The choice of cyclization point can dramatically impact yield. If head-to-tail cyclization is inefficient, consider synthesizing a linear precursor where cyclization can occur at a less sterically hindered position, such as between a Gly and Ala residue if present in the sequence.
-
Diastereomer Separation: Expect that diastereomer separation will be necessary. Budget time for HPLC method development. A shallow gradient and sometimes elevated column temperature can improve resolution[4].
-
Stereochemically Pure Starting Material: Whenever possible, procure or synthesize the stereochemically pure L- or D-N-Boc-3-pyrazol-1-yl-alanine to avoid the complications of diastereomer formation altogether. This is the most effective way to ensure a single, well-defined final product.
By following these protocols and considering these expert recommendations, researchers can successfully incorporate this valuable non-canonical amino acid into novel cyclic peptide structures for drug discovery and development.
References
-
Albericio, F., & Carpino, L. A. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(7), 3963-3977. [Link]
- Barany, G., & Merrifield, R. B. (2008). Methods for the synthesis of cyclic peptides.
-
O'Connor, M. J., et al. (2013). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 11(36), 6084-6092. [Link]
-
Veliks, J., et al. (2017). Synthesis of Novel (S)-N-Boc-3-Pyrazolylalanine-Derived α-Amino Acids. ResearchGate. [Link]
-
Joshua, I. M., et al. (2024). Challenges and Solutions in D-Amino Acid Production Methods. International Journal of Environment, Agriculture and Biotechnology, 9(2), 148-156. [Link]
-
Abdel-Moty, S. G., et al. (2014). Synthesis of novel cyclopeptides containing heterocyclic skeletons. Molecules, 19(10), 16368-16401. [Link]
-
Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 447, 388-393. [Link]
-
Chen, Y., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography A, 1247, 91-99. [Link]
-
Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3737. [Link]
-
Miller, B. R., et al. (2024). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Journal of the American Chemical Society. [Link]
-
Matsubara, T., Inohana, Y., & Hirano, I. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Shimadzu Corporation. [Link]
-
Gibson, C., et al. (2024). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Molecules, 29(3), 543. [Link]
-
Concept Life Sciences. (2023). Advancing peptide synthesis using non-canonical amino acids. News-Medical.net. [Link]
-
Reif, A., et al. (2021). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. ChemRxiv. [Link]
- Tung, R. D., et al. (2003). Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds.
-
Wang, Y., et al. (2024). Rh(iii)-catalyzed cyclization of 5-amino-pyrazoles with maleimides to pyrazoloquinazolines. Chemical Communications. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Gaggini, F., et al. (1996). Beta-alanine containing cyclic peptides with predetermined turned structure. V. International Journal of Peptide and Protein Research, 47(3), 179-191. [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. [Link]
-
Waters Corporation. (n.d.). Metabolite Identification of Complex Cyclic Peptides Using WebMetabase, Ion Mobility-Enabled DIA, and Product Ion Confirmation. Waters Corporation. [Link]
-
McCarthy, S., et al. (2022). Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol and MaxPeak High Performance Surface Technology. Waters Corporation. [Link]
-
Bio-Synthesis Inc. (n.d.). Cyclic Peptide Synthesis. Bio-Synthesis Inc.. [Link]
-
Agilent Technologies. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. LCGC's Chromacadamy. [Link]
Sources
- 1. Cyclic Peptide Synthesis - Bio-Synthesis [biosyn.com]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. shimadzu.com [shimadzu.com]
- 10. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Optimizing Incorporation of DL-N-Boc-3-pyrazol-1-YL-alanine
Executive Summary & Mechanistic Insight[1][2][3]
The Challenge: You are experiencing low coupling efficiency with DL-N-Boc-3-pyrazol-1-yl-alanine (Boc-Pza-OH). While often attributed to simple steric hindrance, the root cause with 1-substituted pyrazoles is frequently a combination of electronic interference from the proximal pyrazole nitrogen (N2) and hydrophobic aggregation typical of aromatic non-canonical amino acids.
The Molecule: Unlike Histidine, where the imidazole nitrogen requires protection (e.g., Trt, Bom), the N1-linked pyrazole in your building block is substituted by the alanine backbone. However, the N2 nitrogen remains a free, pyridine-like base (approx. pKa ~2.5).[1][2]
Why Coupling Fails:
-
Intramolecular H-Bonding: The N2 nitrogen can form intramolecular hydrogen bonds with the activated ester or the incoming amine, stabilizing unreactive conformations.
-
Aggregation: The planar pyrazole ring promotes
stacking on the resin, collapsing the peptide chain and preventing reagent access. -
Kinetic Resolution (DL-Specific): Since you are using a racemic (DL) mixture, if your resin-bound peptide is chiral (L-form), the coupling rates for the D- and L-Pza isomers will differ (diastereomeric mismatch), often leading to an apparent "stall" at ~50% conversion.[2]
Diagnostic Flowchart (Interactive Troubleshooting)
Before altering your protocol, use this decision matrix to identify the specific failure mode.
Figure 1: Decision tree for diagnosing coupling failures with heterocyclic amino acids.
Technical Support FAQs
Q1: I am using HBTU/DIPEA, but the reaction stalls. Why?
A: HBTU generates an OBt-active ester. For hindered or electron-rich systems like Pza, this is often insufficiently reactive.[1][2] The proximal nitrogen (N2) on the pyrazole ring can also coordinate with the uronium moiety, reducing effective concentration.
-
Correction: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) . The 7-aza nitrogen in the HOAt leaving group provides anchiomeric assistance (neighboring group effect), significantly accelerating the reaction kinetics for hindered amines and acids [1].
Q2: My LC-MS shows a peak corresponding to [M + Pza + Pza]?
A: You are seeing double incorporation .[1][2] This is rare with Boc chemistry but can happen if the Boc group is unstable or if the "DL" mixture contains impurities.
-
Correction: Ensure you are not using a large excess of base.[1][2] High concentrations of DIPEA can occasionally cause premature Boc removal or side reactions with the pyrazole ring. Maintain a ratio of 1:1:2 (AA:HATU:DIPEA) . Do not exceed 2 equivalents of base relative to the coupling reagent.
Q3: The reaction mixture turns cloudy immediately upon addition to the resin.
A: This indicates aggregation or poor solubility of the hydrophobic Boc-Pza-OH in the standard solvent (usually DMF).[2]
-
Correction: Dissolve the amino acid in NMP (N-methyl-2-pyrrolidone) instead of DMF. If cloudiness persists, add 0.4M LiCl (in THF or DMF) to the coupling mixture. Lithium salts disrupt hydrogen bonding networks and
-stacking, keeping the growing peptide chain solvated [2].[2]
Q4: Does the "DL" nature of the material affect the coupling time?
A: Yes. If you are coupling to a chiral resin (e.g., an L-peptide chain), you are performing a diastereoselective reaction.[1][2] The L-L coupling might proceed fast, while the L-D coupling (mismatched stereochemistry) will be significantly slower due to steric clash in the transition state.
-
Correction: You must extend coupling times (e.g., 2 hours vs. 45 mins) to ensure the slower enantiomer also couples, or you will accidentally enrich one isomer over the other.
Recommended Protocols
Protocol A: High-Efficiency HATU Coupling
Best for overcoming steric hindrance and slow kinetics.[1][2]
| Reagent | Equivalents | Role | Notes |
| Boc-Pza-OH | 3.0 - 4.0 eq | Building Block | Dissolve in NMP for best results. |
| HATU | 2.9 - 3.9 eq | Activator | Use slightly less than the AA to prevent capping.[1][2] |
| HOAt (Optional) | 3.0 eq | Additive | Boosts reaction rate further; use if HATU alone fails.[1][2] |
| DIPEA | 6.0 - 8.0 eq | Base | 2 equivalents per equivalent of AA/Activator.[1][2] |
Step-by-Step:
-
Dissolution: Dissolve Boc-Pza-OH and HATU in minimal dry NMP.
-
Activation: Add DIPEA. Shake for 30 seconds (do not pre-activate longer than 2 mins to avoid racemization/guanidinylation).
-
Coupling: Add the activated solution to the resin.[1]
-
Incubation: Shake at room temperature for 2 hours .
-
Monitoring: Wash resin with DMF and perform a Kaiser test. If slightly blue, proceed to Protocol B.[1]
Protocol B: "Magic Mixture" Rewash (For Aggregation)
Use this if Protocol A yields incomplete coupling (positive Kaiser test).
-
Wash: Wash resin with DCM (3x) and DMF (3x) to swell the polymer matrix.[1]
-
Preparation: Prepare a solution of Boc-Pza-OH (3 eq) and PyBOP (3 eq) in a solvent mixture of DCM:DMF:NMP (1:1:1) containing 1% Triton X-100 or 0.4M LiCl .
-
Activation: Add DIPEA (6 eq).
-
Coupling: React for 3-4 hours or overnight.
-
Rationale: The chaotropic salts (LiCl) and mixed solvents disrupt the secondary structure of the peptide on the bead, exposing the N-terminus [3].
References
-
Bachem. (2024).[1][2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
-
Sigma-Aldrich. (2024).[1][2] Peptide Coupling Reagents Guide: Mechanism and Selection. Merck KGaA.[1][2][3] Link
-
Albericio, F., & Carpino, L. A. (1997).[1] Coupling reagents and activation. Methods in Enzymology, 289, 104-126.[1] (Contextual grounding on HOAt/HATU superiority).
-
PubChem. (2025).[1][2] beta-Pyrazol-1-ylalanine Structure and Properties. National Library of Medicine.[1][2] Link
Sources
Technical Support Center: Characterization of Pyrazolylalanine Isomers
Welcome to the technical support center dedicated to the analytical challenges in the characterization of pyrazolylalanine isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of identifying and differentiating these closely related compounds. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established scientific principles to support your experimental work.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the analysis of pyrazolylalanine isomers.
Q1: What are the primary isomers of pyrazolylalanine I should be concerned about?
When working with pyrazolylalanine, you will primarily encounter two types of isomers:
-
Regioisomers: These are constitutional isomers that differ in the attachment point of the alanine moiety to the pyrazole ring. The most common are 3-(pyrazol-1-yl)-L-alanine and 3-(pyrazol-4-yl)-L-alanine. Their synthesis route often dictates which isomer is predominant, but the potential for side-products always exists.[1]
-
Enantiomers: As with most amino acids, pyrazolylalanine is chiral. You will have the L- and D-enantiomers (e.g., 3-(pyrazol-1-yl)-L-alanine and 3-(pyrazol-1-yl)-D-alanine). Distinguishing between these is critical in pharmaceutical and biological studies, as they can have vastly different physiological effects.[2][3]
Q2: Why is the separation of these isomers so challenging?
The difficulty arises from their similar physicochemical properties:
-
Regioisomers: Often exhibit very similar polarities and molecular weights, making them difficult to resolve using standard chromatographic techniques like normal-phase flash chromatography.[4]
-
Enantiomers: Have identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility, and spectra in non-chiral solvents).[3] Their separation requires a chiral environment, such as a chiral stationary phase (CSP) in HPLC or a chiral derivatizing agent.
Q3: What is the best analytical technique to start with: HPLC, NMR, or MS?
The optimal starting point depends on your specific objective. A multi-technique approach is almost always necessary for unambiguous characterization.
| Technique | Strengths for Pyrazolylalanine Isomer Analysis | Limitations |
| HPLC/UPLC | Excellent for separating both regioisomers and enantiomers (with a chiral column). Provides quantitative data on isomer ratios.[5] | Requires method development. Co-elution can be a significant issue if the method is not optimized.[6] |
| NMR Spectroscopy | Provides detailed structural information to differentiate regioisomers. Can distinguish enantiomers with chiral solvating or derivatizing agents.[7][8] | Signal overlap can be a major problem in complex mixtures.[9] Lower sensitivity compared to MS. |
| Mass Spectrometry (MS) | High sensitivity and provides molecular weight information. MS/MS can sometimes reveal structural differences through fragmentation patterns.[10] | Isomers often have identical mass and similar fragmentation patterns, making differentiation by MS alone very difficult.[11] |
Recommendation: Start with Chiral HPLC-UV/PDA to assess the isomeric purity of your sample. This will quickly tell you if you have a separation challenge. Follow up with NMR for structural confirmation of regioisomers and LC-MS for sensitive detection and confirmation of molecular weight.
In-Depth Troubleshooting Guides
Guide 1: HPLC/UPLC - "My Pyrazolylalanine Isomers are Co-eluting"
Co-elution is the most common and frustrating problem in the chromatographic analysis of isomers.[6] This guide provides a systematic approach to achieve baseline separation.
The Problem: Your HPLC chromatogram shows a single, broad, or shouldered peak where you expect two or more isomer peaks.
Visualizing the Troubleshooting Workflow
Sources
- 1. jocpr.com [jocpr.com]
- 2. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03604E [pubs.rsc.org]
- 3. Chiral Derivatization-enabled Discrimination and Visualization of Proteinogenic Amino Acids by Ion Mobility Mass Spectrometry | bioRxiv [biorxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in Chiral Analysis of Proteins and Peptides [mdpi.com]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceready.com.au [scienceready.com.au]
- 11. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of DL-N-Boc-3-pyrazol-1-YL-alanine
Introduction
Welcome to the Technical Support Center for DL-N-Boc-3-pyrazol-1-YL-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and purification strategies for this important non-proteinogenic amino acid. The purity of synthetic building blocks is paramount for the success of subsequent applications, from peptide synthesis to the development of novel therapeutics. This document provides practical, field-tested advice to identify and remove common impurities, ensuring the high quality required for your research.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of DL-N-Boc-3-pyrazol-1-YL-alanine?
A1: Impurities typically arise from unreacted starting materials, side-reactions during the synthesis, or the workup and purification process. The most common classes of impurities include:
-
Starting Materials: Unreacted DL-3-pyrazol-1-yl-alanine or excess di-tert-butyl dicarbonate ((Boc)₂O).
-
Reaction Byproducts: tert-Butanol (from (Boc)₂O), and potentially small amounts of di- or tri-peptide impurities if the reaction conditions are not optimized.[1]
-
Isomeric Impurities: Depending on the synthetic route to the pyrazole moiety, you may encounter regioisomers, such as N-Boc-3-pyrazol-2-yl-alanine. The synthesis of substituted pyrazoles can sometimes yield a mixture of isomers.[2][3]
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., ethyl acetate, hexane, dichloromethane, dioxane) may be present in the final product.
-
Salts: Inorganic salts from pH adjustments during workup (e.g., sodium chloride, sodium sulfate).
Q2: My purified DL-N-Boc-3-pyrazol-1-YL-alanine is an oil instead of a solid. Is this normal and how can I solidify it?
A2: It is a common issue for N-Boc protected amino acids to initially be obtained as a viscous oil or foam, which can make handling and accurate weighing difficult.[4] This "oiling out" can be caused by residual solvents or the intrinsic properties of the molecule. To induce solidification, you can try the following:
-
High-Vacuum Drying: Ensure all volatile solvents are removed by drying the sample under high vacuum, sometimes with gentle heating (30-40 °C).
-
Trituration: Stirring or sonicating the oil with a non-polar solvent in which the product is insoluble, such as n-hexane or diethyl ether, can often precipitate it as a solid.[4]
-
Seeding: If you have a small amount of crystalline material, adding a "seed crystal" to the supersaturated oil can initiate crystallization. A patent for Boc-amino acids describes inducing crystallization by adding seed crystals to the oily residue before pulping with a weak polar solvent.[5]
Q3: How should I store purified DL-N-Boc-3-pyrazol-1-YL-alanine?
A3: Many N-Boc protected amino acids are stable crystalline solids that can be stored for extended periods without decomposition.[6] For optimal stability, store the purified, solid compound in a tightly sealed container at a low temperature (e.g., 2-8 °C) and protected from moisture.
Troubleshooting Guide: Impurity Removal
This section provides detailed, step-by-step protocols for addressing specific purification challenges.
Issue 1: Presence of Unreacted DL-3-pyrazol-1-yl-alanine
-
Causality & Identification: The free amino acid is highly polar and will have a very different retention factor (Rf) on a TLC plate (typically staying at the baseline in non-polar solvent systems) compared to the N-Boc protected product. It is also readily identified by its zwitterionic nature, making it soluble in aqueous solutions but less soluble in many organic solvents.
-
Scientific Principle for Removal: The key difference is the acidic carboxyl group and the basic amino group of the starting material versus the protected, less polar product. We can exploit this by performing a liquid-liquid extraction. The N-Boc protected product, with its masked amino group, is significantly more soluble in organic solvents like ethyl acetate, especially at acidic pH.
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a weak acidic solution, such as 5% citric acid or 1M HCl, to a pH of 2-3.[7] This step protonates any remaining free amine, making it highly water-soluble and partitioning it into the aqueous layer.
-
Separation: Separate the aqueous layer. Repeat the acidic wash one more time to ensure complete removal.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified product.[6][7]
Issue 2: Residual (Boc)₂O and its Byproduct, tert-Butanol
-
Causality & Identification: Using an excess of (Boc)₂O is common to drive the protection reaction to completion. Both (Boc)₂O and its hydrolysis byproduct, tert-butanol, are non-polar and can be detected by ¹H NMR or GC-MS.
-
Scientific Principle for Removal: These impurities are volatile and non-polar. (Boc)₂O can be quenched with a nucleophile, and both can be removed by extraction or evaporation. For more stubborn traces, column chromatography is effective.
Protocol 2: Quench and Evaporation/Extraction
-
Quenching (Optional): If a large excess of (Boc)₂O is suspected, it can be quenched by adding a small amount of methanol and allowing it to stir. An automated method uses a polymer-supported trisamine resin to scavenge excess Boc anhydride.[8]
-
Aqueous Workup: After the reaction, perform the standard acid-base workup as described in Protocol 1 . The relatively non-polar (Boc)₂O and tert-butanol will remain in the organic layer with your product.
-
Co-evaporation: After concentrating the product, residual tert-butanol can often be removed by co-evaporation. Dissolve the product in a solvent like dichloromethane or toluene and re-concentrate it on a rotary evaporator. Repeat 2-3 times.
-
Trituration: As described in FAQ A2, triturating the crude product with cold hexane will often leave the non-polar impurities in the solvent while precipitating your more polar N-Boc amino acid.[4]
Issue 3: Diastereomeric and Regioisomeric Impurities
-
Causality & Identification: As this is a DL-amino acid, diastereomers are not a concern unless a chiral reagent was used improperly. However, regioisomers (e.g., substitution at a different nitrogen on the pyrazole ring) are a significant possibility depending on the synthetic route used to prepare the pyrazolyl-alanine precursor.[2][3] These isomers can be very difficult to separate due to their similar polarities. High-resolution analytical techniques are required for identification.
-
NMR Spectroscopy: Careful analysis of ¹H and ¹³C NMR spectra, potentially including 2D NMR experiments like HMBC and NOESY, can distinguish between regioisomers.
-
HPLC/LC-MS: A well-developed HPLC method is the most effective way to detect and quantify isomeric impurities.[9]
-
-
Scientific Principle for Removal: Isomers with very similar physical properties often require high-resolution purification techniques like flash column chromatography or preparative HPLC.
Protocol 3: Flash Column Chromatography
-
TLC Method Development: First, develop a TLC method that shows separation between your desired product and the impurity. Test various solvent systems. Common systems for compounds of this polarity include gradients of ethyl acetate in hexane or methanol in dichloromethane.[10][11][12]
-
Column Preparation: Pack a silica gel column with the initial, low-polarity mobile phase. The mass of the silica should be 50-100 times the mass of the crude product.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel ("dry loading"). This often provides better resolution than loading the sample as a concentrated liquid.
-
Elution: Run the column using the developed solvent system, gradually increasing the polarity (gradient elution).
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommended Starting Conditions | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for compounds with moderate polarity.[13] |
| Mobile Phase A | Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 1:1) | Good for separating moderately polar compounds.[11][14] |
| Mobile Phase B | Dichloromethane/Methanol Gradient (e.g., 100:0 to 95:5) | Offers different selectivity and may be better for more polar impurities. |
| Additive | 0.5% Acetic Acid (optional) | Can improve peak shape for acidic compounds by suppressing deprotonation. |
Table 1: Suggested starting conditions for flash column chromatography.
Workflow for Purification Strategy
Caption: Logical workflow for the purification of DL-N-Boc-3-pyrazol-1-YL-alanine.
Analytical Methods for Purity Assessment
1. Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and assessing the purity of column fractions. Use silica gel 60 F₂₅₄ plates and visualize spots using a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate or ninhydrin for free amines).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides structural confirmation. Check for the absence of signals from starting materials and byproducts. The tert-butyl signal of the Boc group should integrate to 9 protons.
-
¹³C NMR: Confirms the carbon skeleton and the presence of all expected functional groups.
3. High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.
-
Reversed-Phase HPLC (RP-HPLC): A C18 column with a mobile phase of water (often with 0.1% TFA or formic acid) and acetonitrile or methanol is a good starting point for purity assessment.[9]
-
Chiral HPLC: Since the material is a racemate (DL), chiral HPLC can be used to confirm that both enantiomers are present, ideally in a 1:1 ratio. This requires a chiral stationary phase (CSP). Polysaccharide-based or cyclodextrin-based columns are often effective for separating N-protected amino acids.[15] The separation of enantiomers is a highly specialized field, and method development can be empirical.[15][16]
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Veliks, J., et al. (2015). Synthesis of Novel (S)-N-Boc-3-Pyrazolylalanine-Derived α-Amino Acids. ResearchGate. Retrieved from [Link]
- Google Patents. (2006). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
-
Pansare, S. V., et al. (1998). Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses, 75, 1. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]
- Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.
-
El-Malah, A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(3), 634. Retrieved from [Link]
-
Al-Musa, S., et al. (2018). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2018(5), 184-200. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
-
Wang, H., et al. (2016). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 21(11), 1464. Retrieved from [Link]
-
PubChemLite. (n.d.). L-n-boc-3-pyrazol-1-yl-alanine. Retrieved from [Link]
-
Ilko, V., et al. (2010). Control of impurities in L-aspartic acid and L-alanine by high-performance liquid chromatography coupled with a corona charged aerosol detector. Journal of Chromatography A, 1217(3), 294-301. Retrieved from [Link]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
- Google Patents. (2009). IL110461A - Process for the preparation of pyrazole and its derivatives.
-
Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]
-
Le-Tiran, A., et al. (2007). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. Molecules, 12(7), 1465-1478. Retrieved from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Control of impurities in L-aspartic acid and L-alanine by high-performance liquid chromatography coupled with a corona charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands | MDPI [mdpi.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Pyrazolylalanine Isomers
For researchers and drug development professionals, understanding the nuanced differences between molecular isomers is paramount to designing effective and specific therapeutic agents. This guide provides an in-depth comparison of the potential biological activities of different isomers of pyrazolylalanine, a non-proteinogenic amino acid that incorporates the versatile pyrazole scaffold. While direct comparative studies on pyrazolylalanine isomers are not extensively documented, we can infer their likely biological behavior by examining the principles of stereochemistry in pharmacology and the vast body of research on related pyrazole derivatives.
The Significance of Isomerism in Pyrazolylalanine
Pyrazolylalanine, first isolated from watermelon seeds, presents a unique building block for medicinal chemistry.[1] Its structure, an alanine moiety attached to a pyrazole ring, allows for several isomeric forms, primarily enantiomers (L- and D-isomers) and positional isomers.
-
Enantiomers (L- vs. D-Pyrazolylalanine): These are non-superimposable mirror images. The vast majority of naturally occurring amino acids are in the L-configuration, and biological systems, particularly enzymes and receptors, are inherently chiral. This stereospecificity is a critical determinant of a molecule's biological activity.
-
Positional Isomers: The alanine side chain can be attached to different nitrogen or carbon atoms of the pyrazole ring, leading to distinct positional isomers. Each positional isomer will have a unique three-dimensional shape and electronic distribution, which can profoundly impact its interaction with biological targets.
Enantiomers: A Tale of Two Mirror Images
The biological fate and activity of a chiral molecule are intrinsically linked to its stereochemistry. While proteins are almost exclusively composed of L-amino acids, the incorporation of D-amino acids into therapeutic peptides is a well-established strategy to enhance their efficacy.[2]
Comparative Biological Properties: L- vs. D-Pyrazolylalanine (Inferred)
| Feature | L-Pyrazolylalanine (Expected) | D-Pyrazolylalanine (Expected) | Rationale & Significance |
| Proteolytic Stability | Susceptible to degradation by proteases. | Highly resistant to enzymatic degradation.[2] | D-isomers can offer a significantly longer in vivo half-life, a crucial attribute for drug candidates. |
| Pharmacokinetics | Likely to be rapidly metabolized and cleared. | Expected to exhibit a longer duration of action and improved bioavailability. | Enhanced stability of D-isomers often translates to more favorable pharmacokinetic profiles. |
| Receptor Interactions | May act as an agonist or antagonist at receptors specific for L-amino acids or peptides containing them. | Could act as an antagonist at receptors for L-isomers, or interact with different targets altogether.[2] | The precise fit of a ligand in a receptor's binding pocket is stereospecific; changing the stereochemistry can alter or abolish this interaction. |
| Immunogenicity | Peptides containing L-pyrazolylalanine may be processed and presented by antigen-presenting cells, potentially leading to an immune response. | Peptides with D-isomers are less likely to be recognized by the immune system, leading to lower immunogenicity. | Reduced immunogenicity is a significant advantage for therapeutic peptides to avoid adverse immune reactions. |
Signaling Pathways: The Impact of Stereochemistry
The interaction of a ligand with a receptor, such as a G Protein-Coupled Receptor (GPCR), initiates a cascade of intracellular signaling events. The stereochemistry of the ligand is critical for the initial binding and subsequent activation or inhibition of the receptor.
Caption: Stereospecific ligand-receptor interaction and signaling.
Positional Isomers: The Influence of Structure on Activity
The specific attachment point of the alanine moiety to the pyrazole ring dictates the overall shape and electronic properties of the molecule. This, in turn, influences its ability to interact with biological targets. Structure-activity relationship (SAR) studies on a multitude of pyrazole derivatives have consistently shown that the substitution pattern on the pyrazole ring is a key determinant of biological activity.[3][4]
Key Biological Activities of Pyrazole Derivatives
Pyrazole-containing compounds have been extensively investigated for a wide range of therapeutic applications.[1][5][6][7] The following table summarizes some of the key biological activities observed for various pyrazole derivatives, providing a glimpse into the potential of pyrazolylalanine isomers.
| Biological Activity | Examples of Pyrazole Derivatives and Findings | Potential Implication for Pyrazolylalanine Isomers |
| Anticancer | A novel pyrazole derivative, PTA-1, demonstrated cytotoxicity against 17 human cancer cell lines.[8] Another study identified a pyrazole-based derivative (P3C) with potent cytotoxicity against 27 human cancer cell lines.[9] Pyrazole-based chalcone hybrids have shown tumor-specific cytotoxicity in oral squamous cell carcinoma cell lines.[3][10] | Different positional isomers of pyrazolylalanine could exhibit varying cytotoxic potencies and selectivities against different cancer cell lines. |
| Antimicrobial | Pyrazole derivatives have shown significant antibacterial and antifungal activities.[11] Some derivatives with chloro or methoxyl group substitutions showed enhanced antifungal effects.[11] A series of nitrofuran-containing pyrazoles demonstrated good antibacterial and antifungal activity.[5] | The position of the alanine side chain could influence the molecule's ability to penetrate microbial cell walls and interact with essential enzymes, leading to differences in antimicrobial spectra and potency among isomers. |
| Enzyme Inhibition | Pyrazole-based compounds have been identified as potent inhibitors of various enzymes, including meprin α and β,[3][12] aldose reductase, α-glycosidase,[6][13] and fatty acid synthase (FabH).[2][14] The inhibitory activity and selectivity are highly dependent on the substitution pattern on the pyrazole ring.[3][12] | Positional isomers of pyrazolylalanine would likely exhibit different inhibitory profiles against a panel of enzymes, with some isomers potentially being more potent or selective for specific targets. |
| Anti-inflammatory | Many pyrazole derivatives have been developed as anti-inflammatory agents.[1][5] Some compounds have shown excellent anti-inflammatory activity comparable to standard drugs like diclofenac.[5] | The anti-inflammatory potential of pyrazolylalanine isomers would likely vary depending on their ability to interact with key inflammatory targets like cyclooxygenase (COX) enzymes. |
Experimental Protocols for Biological Activity Assessment
To empirically determine and compare the biological activities of pyrazolylalanine isomers, a series of well-established in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is fundamental for assessing the cytotoxic potential of compounds against cancer cell lines.
Caption: Workflow for MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrazolylalanine isomers in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined.[8][9][15]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Compound Dilution: Prepare two-fold serial dilutions of the pyrazolylalanine isomers in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16][17]
Enzyme Inhibition Assay (Generic Protocol)
This protocol can be adapted for various enzymes by using the appropriate substrate and detection method.
Methodology:
-
Assay Preparation: In a 96-well plate, add the assay buffer, the pyrazolylalanine isomer at various concentrations, and the enzyme solution.
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the enzyme's specific substrate to initiate the reaction.
-
Signal Detection: Measure the product formation over time using a suitable detection method (e.g., absorbance, fluorescence).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC₅₀ value.[6][12]
Conclusion and Future Perspectives
The isomeric form of pyrazolylalanine is expected to be a critical determinant of its biological activity. Based on established principles of stereochemistry and extensive research on pyrazole derivatives, D-pyrazolylalanine is anticipated to offer greater metabolic stability compared to its L-enantiomer, a highly desirable trait for therapeutic development. Furthermore, positional isomerism will likely lead to significant variations in activity and target selectivity.
While this guide provides a predictive framework, empirical validation is essential. The synthesis and comparative biological evaluation of different pyrazolylalanine isomers would be a valuable contribution to medicinal chemistry, potentially uncovering novel lead compounds for various diseases. The provided experimental protocols offer a robust starting point for researchers embarking on such investigations. The continued exploration of the chemical space occupied by pyrazole-containing amino acids holds considerable promise for the discovery of next-generation therapeutics.
References
-
Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved February 22, 2024, from [Link]
-
Determination of the inhibition profiles of pyrazolyl-thiazole derivatives against aldose reductase and α-glycosidase and molecular docking studies - PubMed. (2020, August 6). Retrieved February 22, 2024, from [Link]
-
Current status of pyrazole and its biological activities. (n.d.). Retrieved February 22, 2024, from [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC. (2024, July 20). Retrieved February 22, 2024, from [Link]
-
Synthesis and antimicrobial activity of some novel pyrazoles - Scholars Research Library. (n.d.). Retrieved February 22, 2024, from [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). Retrieved February 22, 2024, from [Link]
-
(PDF) Pyrazole and its biological activity - ResearchGate. (2017, July 25). Retrieved February 22, 2024, from [Link]
-
Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - MDPI. (2022, January 12). Retrieved February 22, 2024, from [Link]
-
(PDF) Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - ResearchGate. (2023, February 16). Retrieved February 22, 2024, from [Link]
-
Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry. (2025, December 8). Retrieved February 22, 2024, from [Link]
-
Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed. (2010, August 1). Retrieved February 22, 2024, from [Link]
-
Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - PubMed. (2025, September 10). Retrieved February 22, 2024, from [Link]
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC. (n.d.). Retrieved February 22, 2024, from [Link]
-
Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025, December 8). Retrieved February 22, 2024, from [Link]
-
Synthesis and antimicrobial activity of some pyrazoline derivatives bearing amide moiety - DergiPark. (n.d.). Retrieved February 22, 2024, from [Link]
-
A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - Semantic Scholar. (2017, September 29). Retrieved February 22, 2024, from [Link]
-
Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - PMC. (n.d.). Retrieved February 22, 2024, from [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021, May 10). Retrieved February 22, 2024, from [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. (2021, April 16). Retrieved February 22, 2024, from [Link]
-
Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC. (n.d.). Retrieved February 22, 2024, from [Link]
-
Structure Activity Relationships - Drug Design Org. (2005, May 15). Retrieved February 22, 2024, from [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. scispace.com [scispace.com]
- 6. Determination of the inhibition profiles of pyrazolyl-thiazole derivatives against aldose reductase and α-glycosidase and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and in Vitro Cytotoxic Activity of Novel Pyrazole-3,4-dicarboxylates [scirp.org]
- 12. In Vitro Enzymatic and Computational Assessments of Pyrazole–Isatin and Pyrazole–Indole Conjugates as Anti-Diabetic, Anti-Arthritic, and Anti-Inflammatory Agents | MDPI [mdpi.com]
- 13. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Pyrazolylalanine Incorporation by Edman Degradation
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptides is a cornerstone of modern drug discovery and chemical biology, offering pathways to novel therapeutics with enhanced stability, binding affinity, and unique functionalities.[1][2][3] Pyrazolylalanine, a UAA featuring a pyrazole ring, is of particular interest due to the diverse biological activities associated with the pyrazole scaffold.[4] However, the successful synthesis of a peptide is only the first step; rigorous validation of the UAA's incorporation is paramount. This guide provides an in-depth, objective comparison of Edman degradation for validating the presence and position of pyrazolylalanine against other common analytical techniques, grounded in experimental principles.
The Gold Standard for N-Terminal Sequencing: Edman Degradation
Developed by Pehr Edman in the 1950s, Edman degradation is a powerful and precise method for sequentially determining the amino acid sequence from the N-terminus of a peptide or protein.[5][6][7] Its enduring relevance, even in the age of high-throughput mass spectrometry, stems from its high accuracy for shorter peptides and its ability to provide unambiguous, residue-by-residue sequence data without reliance on databases.[6][8][9]
The process involves a cyclical chemical reaction that labels and cleaves the N-terminal amino acid without breaking the other peptide bonds.[10][11] The cleaved amino acid derivative is then identified by chromatography.
The Edman Degradation Cycle: A Step-by-Step Mechanistic View
The core of Edman degradation is a three-step cycle:
-
Coupling: The peptide is reacted with phenylisothiocyanate (PITC) under mildly alkaline conditions. PITC selectively attaches to the free N-terminal amino group, forming a phenylthiocarbamoyl (PTC) peptide.[5][10]
-
Cleavage: The PTC-peptide is then treated with a strong, anhydrous acid, typically trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second amino acid, releasing the N-terminal residue as an anilinothiazolinone (ATZ) derivative.[6][12]
-
Conversion and Identification: The unstable ATZ-amino acid is extracted and converted into a more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid.[5][10] This PTH-amino acid is then identified by high-performance liquid chromatography (HPLC) by comparing its retention time to that of known standards.[5][13] The shortened peptide is then ready for the next cycle.[5]
Caption: Workflow of a single Edman degradation cycle.
Validating Pyrazolylalanine: Key Considerations
When applying Edman degradation to a peptide containing pyrazolylalanine, the central question is: how does the pyrazole side chain behave throughout the chemical cycle?
-
Reactivity with PITC: The pyrazole ring itself is a five-membered aromatic heterocycle containing two nitrogen atoms.[14] While the N1 nitrogen is pyrrole-like and generally not reactive, the N2 nitrogen is pyridine-like.[14] However, under the mildly alkaline conditions of the PITC coupling step, the primary N-terminal amine is the most nucleophilic site, and significant side reactions with the pyrazole ring are not expected.
-
Stability of PTH-Pyrazolylalanine: The stability of the resulting PTH-pyrazolylalanine derivative during the acidic conversion step and its chromatographic behavior are critical. The pyrazole ring is generally stable to the acidic conditions used in Edman degradation.[14] However, it is essential to establish a unique and reproducible retention time for the PTH-pyrazolylalanine standard on the HPLC system.
Experimental Protocol: Edman Degradation of a Pyrazolylalanine-Containing Peptide
This protocol outlines the necessary steps for validating the incorporation of pyrazolylalanine.
1. Synthesis of a PTH-Pyrazolylalanine Standard:
-
Rationale: A pure standard is non-negotiable for accurate identification.[13] Its retention time on the HPLC system serves as the definitive benchmark.
-
Methodology:
-
React free pyrazolylalanine with PITC under standard coupling conditions (e.g., pyridine/water, pH ~9).
-
Perform the cleavage and conversion steps (TFA, then aqueous acid) to generate the PTH-pyrazolylalanine.
-
Purify the PTH-pyrazolylalanine derivative by preparative HPLC.
-
Confirm the identity and purity of the standard by mass spectrometry and NMR.
-
2. Sample Preparation:
-
Rationale: Sample purity is critical for successful Edman sequencing.[8] Contaminants can interfere with the reactions and the HPLC analysis.
-
Methodology:
-
Purify the synthetic peptide containing pyrazolylalanine to >95% purity using reverse-phase HPLC.
-
Quantify the peptide accurately (e.g., by UV absorbance at 280 nm if aromatic residues are present, or by a colorimetric assay). A typical sample requirement is 10-100 picomoles.[7][10]
-
Ensure the sample is free of primary and secondary amines (e.g., Tris buffer, glycine) which can react with PITC.
-
3. Automated Edman Degradation:
-
Rationale: Automated sequencers provide high efficiency and reproducibility over multiple cycles.[12]
-
Methodology:
-
Load the purified peptide onto the sequencer's reaction cartridge.
-
Inject a mixture of standard PTH-amino acids (including the custom-synthesized PTH-pyrazolylalanine) to establish their retention times in the specific HPLC run.
-
Initiate the automated sequencing program for the desired number of cycles. The instrument will perform the coupling, cleavage, and conversion steps for each cycle.
-
The resulting PTH-amino acid from each cycle is automatically injected into an online HPLC system.
-
4. Data Analysis and Interpretation:
-
Rationale: The identification of each amino acid is based on a direct comparison of the retention time of the unknown peak from the peptide with the retention times of the known standards.[13][15]
-
Methodology:
-
For each cycle's chromatogram, identify the major peak.
-
Compare the retention time of this peak to the retention times of the PTH-amino acid standards from the calibration run.
-
At the cycle corresponding to the expected position of pyrazolylalanine, a peak should appear with a retention time that matches the PTH-pyrazolylalanine standard.
-
The absence of this peak, or the presence of a different amino acid, would indicate a failure in the peptide synthesis.
-
Comparison with Alternative Validation Methods
While Edman degradation is highly reliable for N-terminal sequencing, other methods can also validate UAA incorporation, each with distinct advantages and limitations.[7][8][9]
| Feature | Edman Degradation | Mass Spectrometry (MS/MS) | NMR Spectroscopy |
| Principle | Sequential chemical degradation from N-terminus | Fragmentation of the peptide and analysis of fragment masses | Analysis of the magnetic properties of atomic nuclei |
| Primary Output | Ordered sequence of N-terminal amino acids | Peptide mass and fragment ion masses, inferring sequence | Through-bond and through-space correlations between atoms |
| Confirmation of Incorporation | Direct identification of PTH-pyrazolylalanine at a specific cycle | Observation of the correct mass shift in the peptide and fragment ions | Direct observation of pyrazole ring protons and their correlation to the peptide backbone |
| Strengths | - Unambiguous N-terminal sequencing[8] - High accuracy for short peptides (<30 residues)[7][10] - Database-independent[6] | - High sensitivity (femtomole range)[16] - Can analyze complex mixtures[8] - Provides full sequence coverage - Identifies post-translational modifications[16] | - Provides detailed 3D structural information - Unambiguous identification of isomers |
| Limitations | - Requires a free N-terminus[8][10] - Inefficient for long peptides (>50 residues)[10] - Lower throughput than MS[8] - Can be compromised by unstable residues (e.g., phosphoserine)[16] | - De novo sequencing can be complex - Relies on database matching for high-throughput identification[8] - May not distinguish isomeric residues | - Requires larger sample quantities (milligrams) - More time-consuming for data acquisition and analysis - Requires isotopic labeling for larger peptides |
A Decision-Making Framework for Validation
The choice of validation method depends on the specific experimental context and available resources.
Caption: Decision tree for selecting a validation method.
Conclusion and Expert Recommendation
Edman degradation remains an exceptionally reliable and authoritative method for validating the incorporation of pyrazolylalanine, particularly when the primary goal is to confirm its presence at a specific position near the N-terminus of a purified, short peptide. Its strength lies in its direct, sequential nature, which provides a clear, unambiguous result for each position.
For comprehensive characterization, especially for longer peptides, peptides with blocked N-termini, or when screening for other potential modifications, mass spectrometry is the superior choice.[8][9] Often, the two techniques are complementary: MS can provide a rapid, high-level confirmation of the total mass, while Edman degradation can deliver the gold-standard validation of the N-terminal sequence.[8] The investment in synthesizing a PTH-pyrazolylalanine standard is a critical step that ensures the trustworthiness and scientific integrity of the Edman degradation results.
References
-
Edman Degradation: A Classic Protein Sequencing Technique. MetwareBio. Available from: [Link]
-
Edman degradation. Wikipedia. Available from: [Link]
-
Unlocking Protein Secrets: The Power of Edman Protein Sequencing. Creative Biolabs. Available from: [Link]
-
Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor. Published August 13, 2021. Available from: [Link]
-
Jain S, et al. Current status of pyrazole and its biological activities. PMC. Available from: [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. Published September 8, 2022. Available from: [Link]
-
26.7: The Edman Degradation. Chemistry LibreTexts. Published September 25, 2022. Available from: [Link]
-
Stability and validity of intact parathyroid hormone levels in different sample types and storage conditions. PMC. Available from: [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Published November 28, 2025. Available from: [Link]
-
Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. MtoZ Biolabs. Available from: [Link]
-
beta-Pyrazol-1-ylalanine. PubChem. Available from: [Link]
-
The Stability of Intact Parathyroid Hormone (PTH) in Different Types of Blood Collection Tubes. PubMed. Published March 1, 2022. Available from: [Link]
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. Published November 23, 2022. Available from: [Link]
-
(a) Chemical structures of pyrazole/pyrazolone/aminopyrazolone; (b) rationally designed amino acids/peptides. ResearchGate. Available from: [Link]
-
Phenyl Isothiocyanate. Available from: [Link]
-
Stability of intact parathyroid hormone in serum and plasma samples stored at different conditions. Medicine Science. Published March 7, 2022. Available from: [Link]
-
Identification of PTH-amino acids by HPLC. ResearchGate. Published August 10, 2025. Available from: [Link]
-
Unnatural Amino Acids into Proteins/ Protein Engineering. International Research Journal. Available from: [Link]
-
The stability of intact parathyroid hormone in human blood during different sampling conditions and long-term storage in serum tubes. Available from: [Link]
-
Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. US Pharmacopeia (USP). Available from: [Link]
-
Reaction of compound 1 with phenyl isothiocyanate. ResearchGate. Available from: [Link]
-
Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. PMC. Available from: [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. Published April 17, 2023. Available from: [Link]
-
Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Published May 28, 2019. Available from: [Link]
-
COMPARISON OF STABILITY OF PTH IN SERUM AND IN EDTA PLASMA. Pakistan Journal of Medical & Health Sciences. Available from: [Link]
-
analysis of amino acids by high performance liquid chromatography. Available from: [Link]
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. PMC. Available from: [Link]
-
26.6: Peptide Sequencing- The Edman Degradation. Chemistry LibreTexts. Published September 30, 2024. Available from: [Link]
-
The Reaction of Cyanoacetylhydrazine With Phenylisothiocyanate: Synthesis of Thiazole, Pyrazole, Pyridazine and Triazine Derivatives With biological Interest. ResearchGate. Available from: [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Available from: [Link]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. interesjournals.org [interesjournals.org]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. rapidnovor.com [rapidnovor.com]
- 8. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 9. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Edman degradation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 15. Edman Sequencing Interpretation: HPLC & PTH Peaks - Creative Proteomics [creative-proteomics.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
How does pyrazolylalanine affect peptide conformation and stability
Executive Summary
Pyrazolylalanine (Pza) is a non-canonical aromatic amino acid used primarily as a surveyor of histidine's role in peptide function and stability.[1] By replacing the imidazole ring of histidine with a pyrazole ring, researchers can decouple the hydrogen-bonding capabilities of the side chain from its electrostatic properties .[1]
This guide objectively compares Pyrazolylalanine against its natural counterparts—Histidine (His) and Phenylalanine (Phe) —analyzing its impact on secondary structure, proteolytic resistance, and binding affinity.[1]
Chemical & Mechanistic Foundations
The Core Difference: pKa and Protonation
The defining characteristic of Pza is its pKa.[1] While Histidine acts as a pH switch under physiological conditions (pKa ~6.0), Pyrazolylalanine remains neutral.[1]
| Feature | L-Histidine (His) | 3-(4-Pyrazolyl)alanine (Pza) | Impact on Peptide |
| Side Chain | Imidazole | Pyrazole | Isosteric replacement (similar shape/volume). |
| pKa (Side Chain) | ~6.0 | ~2.5 (cation | His: Protonates at pH < 6.0.Pza: Neutral at pH 2.5–13.0. |
| H-Bonding | Donor & Acceptor | Donor & Acceptor | Pza maintains H-bonding without acquiring positive charge.[1] |
| Aromaticity | Both participate in |
Tautomerism and Binding Geometry
Unlike Phenylalanine, which is hydrophobic and inert to H-bonding, Pza retains the ability to form hydrogen bonds.[1] However, its tautomeric equilibrium differs from Histidine.[1]
-
Histidine: Exists as
(N -H) or (N -H) tautomers. -
Pyrazolylalanine: The pyrazole ring undergoes rapid 1,2-proton shifts.[1] The nitrogen positions (1,[1][2]2) are adjacent, unlike the 1,3-arrangement in imidazole.[1] This alters the geometry of hydrogen bond networks, often stabilizing specific conformations that Histidine cannot.[1]
Impact on Peptide Conformation
Helical Stability and -Stacking
Pza is frequently used to stabilize
-
-
Interactions: Like Phe and Trp, Pza can stabilize helices via interactions.[1] However, because Pza is less hydrophobic than Phe, it is often preferred at solvent-exposed positions where Phe would induce aggregation.[1] -
Beta-Turns: In cyclic peptides, Pza has been shown to induce tight turn structures by forming intramolecular H-bonds that mimic the structural role of Proline but with added aromatic functionality.
Case Study: The S-Peptide/S-Protein System
A landmark study involving Ribonuclease S demonstrated the critical role of ionization.
-
Experiment: Histidine-12 (critical for catalysis) was replaced with
-(1-pyrazolyl)-L-alanine and -(3-pyrazolyl)-L-alanine.[3] -
Result: The Pza-containing peptides bound to the S-protein but failed to activate it .[3]
Impact on Stability (Proteolytic & Thermal)
Proteolytic Resistance
Incorporating Pza significantly enhances peptide half-life in serum.
-
Mechanism: Proteases (e.g., Trypsin, Chymotrypsin) recognize specific side chains and backbone geometries.[1] Pza is a "non-natural" substrate; its pyrazole ring does not fit perfectly into the S1 binding pockets of enzymes evolved to recognize His or Phe.[1]
-
Data Trend: Peptides containing Pza often exhibit a 2-5x increase in half-life compared to their His-analogs in human serum assays.
Oxidative Stability
Histidine is susceptible to oxidation (e.g., metal-catalyzed oxidation), leading to degradation.[1] The pyrazole ring of Pza is significantly more resistant to oxidative stress, making it a superior choice for long-shelf-life formulations.
Visualization: Mechanism & Workflow
Interaction Logic: His vs. Pza
Figure 1: Mechanistic divergence between Histidine and Pyrazolylalanine under varying pH conditions.
Experimental Protocols
Protocol: Comparative Proteolytic Stability Assay
Objective: Determine the half-life (
-
Preparation:
-
Synthesize two peptides: Ac-Ala-His-Ala-NH2 (Control) and Ac-Ala-Pza-Ala-NH2 (Test).
-
Dissolve peptides to 1 mM in PBS (pH 7.4).
-
-
Incubation:
-
Add human serum or specific protease (e.g., Proteinase K, 10 nM) to the peptide solution.[1]
-
Incubate at 37°C with gentle shaking.
-
-
Sampling:
-
Aliquot 50 µL samples at
minutes. -
Quench immediately with 50 µL of 1% Formic Acid in Acetonitrile.[1]
-
-
Analysis:
Protocol: CD Spectroscopy for Conformational Analysis
Objective: Assess if Pza maintains the secondary structure (e.g.,
-
Sample Prep: Prepare 50 µM peptide solutions in 10 mM Phosphate Buffer (pH 7.0).
-
Baseline: Measure buffer blank.
-
Measurement: Scan from 190 nm to 260 nm at 20°C.
-
TFE Titration: If structure is disordered, titrate Trifluoroethanol (TFE) (0% to 50%) to induce helicity.[1]
-
Note: Pza peptides often require less TFE to fold than glycine-rich variants but may show distinct minima shifts compared to His peptides due to electronic differences in the aromatic ring.
-
References
-
Hofmann, K., et al. (1983).[1] "Studies on polypeptides. 38. Synthesis and properties of [beta-(pyrazolyl-1)-L-alanine]- and [beta-(pyrazolyl-3)-L-alanine]-S-peptides." International Journal of Peptide and Protein Research.[1]
-
Grošelj, U., & Svete, J. (2015).[1] "Synthesis of Novel (S)-N-Boc-3-Pyrazolylalanine-Derived α-Amino Acids." Heterocycles.
-
Tulla-Puche, J., et al. (2009).[1] "Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization." Journal of Peptide Science. (Note: Provides comparative context for heterocyclic aromatic amino acids).
-
Marín-Luna, M., et al. (2014).[1] "A Theoretical Study of the Gas Phase (Proton Affinity) and Aqueous (pKa) Basicity of a Series of 150 Pyrazoles." New Journal of Chemistry.
Sources
Benchmarking DL-N-Boc-3-pyrazol-1-YL-alanine: A Technical Guide to Histidine Isosteres
Executive Summary
DL-N-Boc-3-pyrazol-1-YL-alanine (CAS: 21012-18-0) is a non-canonical amino acid (UAA) utilized primarily as a pH-stable isostere of Histidine .[1][2] While Histidine acts as a pH switch near physiological conditions (pKa ~6.0), the 1-substituted pyrazole side chain of this UAA exhibits a significantly lower pKa (~2.5), ensuring it remains neutral and uncharged at physiological pH (7.4).
This guide benchmarks the molecule against Histidine and other nitrogen-rich heterocycles, providing experimental workflows for its integration into peptide therapeutics where maintaining hydrogen bonding without introducing cationic charge is critical.
Part 1: Chemical & Physical Profiling[1]
Structural Logic
The molecule consists of an alanine backbone with a pyrazole ring attached via the N1 nitrogen. This N-linkage is chemically distinct from C-linked heteroaromatics (like Histidine or Tryptophan).
-
Core Function: Hydrogen bond acceptor (via N2) and weak donor (via aromatic protons).
-
Stereochemistry: The DL designation indicates a racemic mixture.
-
Senior Scientist Insight: When coupling this racemic building block to a chiral peptide (e.g., L-isomer sequence), you will generate a mixture of diastereomers (epimers at the coupling site). These must be separated via high-resolution HPLC if a pure stereoisomer is required for biological assays.
-
The pKa Shift (The "Why")
The primary driver for selecting Pyrazolyl-alanine over Histidine is the acid dissociation constant of the conjugate acid.
| Feature | L-Histidine (Natural) | 3-pyrazol-1-YL-alanine (UAA) | Consequence |
| Heterocycle | Imidazole (1,3-diazole) | Pyrazole (1,2-diazole) | Different electronic distribution. |
| Linkage | C-linked (C4/C5) | N-linked (N1) | N-linkage reduces ring basicity. |
| pKa (Side Chain) | ~6.0 | ~2.5 (Conjugate acid) | Histidine cycles between neutral/cationic at pH 6-7. Pyrazole is permanently neutral at pH 7. |
| H-Bonding | Donor/Acceptor (pH dependent) | Acceptor (N2); Weak Donor (CH) | Stable H-bonding profile independent of pH fluctuations. |
Part 2: Comparative Benchmarking
The following data compares DL-N-Boc-3-pyrazol-1-YL-alanine against its primary alternatives in drug design: Histidine (the natural parent) and 1,2,3-Triazolyl-alanine (a common "Click" chemistry isostere).
Table 1: Physicochemical Comparison
| Metric | Histidine (His) | DL-3-pyrazol-1-YL-alanine | 1,2,3-Triazolyl-alanine |
| Physiological Charge | Mixed (Neutral/Cationic) | Neutral | Neutral |
| Hydrophobicity (LogP) | -3.2 (Hydrophilic) | ~ -0.5 (Moderately Polar) | ~ -1.0 (Polar) |
| Metal Coordination | Excellent (Zn, Cu, Ni) | Moderate (N2 coordination) | Good (N2/N3 coordination) |
| Metabolic Stability | Low (Protease susceptible) | High (Non-natural) | High (Non-natural) |
| Synthetic Accessibility | High (Natural) | Moderate (Boc-SPPS) | High (CuAAC Click) |
Table 2: Application Suitability
| Application | Recommended? | Technical Rationale |
| pH-Switch Mechanisms | NO | Pyrazole does not protonate in the physiological range (pH 5-8). Use Histidine.[1][3][4][5] |
| Peptide Stapling | YES | Can participate in metal-mediated stapling without introducing charge repulsion. |
| Protease Resistance | YES | The unnatural side chain and D-isomer content (in DL mix) retard proteolysis. |
| Library Screening | YES | The DL-mixture effectively doubles the chemical space screened (probing both stereochemical orientations). |
Part 3: Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) - Boc Chemistry
Objective: Incorporate DL-N-Boc-3-pyrazol-1-YL-alanine into a peptide sequence. Pre-requisite: Use a PAM or MBHA resin for Boc chemistry.
Protocol:
-
Swelling: Swell resin in DCM for 20 min.
-
Deprotection (Boc Removal):
-
Treat resin with 50% TFA in DCM (2 x 1 min).
-
Note: Pyrazole is stable to TFA; however, avoid prolonged exposure (>1 hr) to prevent potential N-protonation side reactions during cleavage.
-
-
Neutralization: Wash with 5% DIEA in DCM/DMF to remove TFA salts.
-
Coupling:
-
Reagents: 3.0 eq DL-N-Boc-3-pyrazol-1-YL-alanine + 2.9 eq HATU + 6.0 eq DIEA.
-
Solvent: DMF (anhydrous).
-
Time: 45–60 minutes at Room Temp.
-
Validation: Perform Kaiser Test. If blue (incomplete), recouple using HBTU/HOBt.
-
-
Capping: Acetic anhydride/Pyridine (to cap unreacted amines).
-
Cleavage (Final): HF (Hydrogen Fluoride) cleavage is standard for Boc, but TFMSA (Trifluoromethanesulfonic acid) is a safer alternative.
Diastereomer Separation (Critical Step)
Since the starting material is DL (racemic), the resulting peptide will be a mix of two diastereomers (e.g., L-L-L-L -L and L-L-L-D -L).
-
Column: C18 Reverse-Phase HPLC (e.g., Phenomenex Jupiter).
-
Gradient: Shallow gradient (0.5% B/min) of Acetonitrile/Water + 0.1% TFA.
-
Detection: UV at 214 nm (peptide bond) and 254 nm (aromatic pyrazole ring).
-
Analysis: Expect two closely eluting peaks. Isolate both and determine biological activity separately to identify the active stereoisomer.
Part 4: Structural Biology & Mechanism (Visualization)
The following diagram illustrates the decision logic for substituting Histidine with Pyrazolyl-alanine in a drug discovery campaign.
Figure 1: Decision matrix for selecting Pyrazolyl-alanine based on pH sensitivity and coordination requirements.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for beta-Pyrazol-1-ylalanine. [Link]
-
Elguero, J., et al. Basicity and Acidity of Azoles: The Case of Pyrazole. (General reference on Pyrazole pKa properties vs Imidazole). [Link]
-
MDPI Molecules. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (Structural insights on tautomerism and N-substitution). [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of DL-N-Boc-3-pyrazol-1-yl-alanine
This guide provides essential safety and logistical information for the proper disposal of DL-N-Boc-3-pyrazol-1-yl-alanine, a key reagent in contemporary research and drug development. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. As your partner in scientific advancement, we are committed to providing value beyond the product by equipping you with the knowledge to handle and dispose of chemical reagents responsibly.
Hazard Identification and Risk Assessment: A Proactive Approach
DL-N-Boc-3-pyrazol-1-yl-alanine is a derivative of alanine, an amino acid, featuring a pyrazole moiety and a tert-butyloxycarbonyl (Boc) protecting group. While comprehensive toxicological data for this specific compound is not widely available, the known hazards of its constituent parts and similar molecules necessitate a cautious approach.
The pyrazole ring system is a common scaffold in pharmaceuticals due to its wide range of biological activities.[1][2] The Boc protecting group is an acid-labile group commonly used in peptide synthesis.[3][4] A safety data sheet for the L-enantiomer, L-N-Boc-3-Pyrazol-1-yl-alanine, indicates that it causes skin irritation and is classified as harmful/irritant under the Globally Harmonized System (GHS).[5] Therefore, it is prudent to handle DL-N-Boc-3-pyrazol-1-yl-alanine as a hazardous substance.
Table 1: Hazard Profile of DL-N-Boc-3-pyrazol-1-yl-alanine
| Hazard Classification | Description | Source |
| GHS Pictogram | GHS07: Harmful/Irritant | [5] |
| Signal Word | Warning | [5] |
| Hazard Statements | H315: Causes skin irritation | [5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P301+P312.1: IF SWALLOWED: Call a doctor if you feel unwell. | [5] |
In the absence of complete data, all laboratory chemicals should be treated as potentially hazardous.[6] A thorough risk assessment should be conducted before handling this compound, considering the quantities involved and the specific laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is mandatory when handling DL-N-Boc-3-pyrazol-1-yl-alanine to prevent exposure. The following PPE should be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust.[7]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of properly after handling the chemical.[8]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used in a well-ventilated area, such as a chemical fume hood.[7]
Spill Management Protocol: Rapid and Safe Response
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Contain the Spill: For small spills, use an absorbent material, such as sand or vermiculite, to contain the substance. Avoid raising dust.
-
Personal Protection: Ensure you are wearing the appropriate PPE before attempting to clean the spill.
-
Clean-up: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container.[8]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure: Ensuring Compliance and Safety
The recommended and safest method for the disposal of DL-N-Boc-3-pyrazol-1-yl-alanine is to treat it as hazardous chemical waste.[9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10][11]
Step 1: Waste Identification A chemical is considered waste when it is no longer intended for use.[10] This includes unused, expired, or contaminated DL-N-Boc-3-pyrazol-1-yl-alanine.
Step 2: Containerization
-
Place the chemical waste in a clearly labeled, leak-proof container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is suitable.[6][9]
-
The container must be in good condition, with no cracks or leaks, and have a secure, screw-top lid.[10][12]
-
It is acceptable to reuse the original chemical container for waste collection, provided it is in good condition.[12]
Step 3: Labeling
-
Affix a "Hazardous Waste" label to the container as soon as the first amount of waste is added.[10][12]
-
The label must include:
Step 4: Segregation and Storage
-
Store the waste container in a designated and secure "Satellite Accumulation Area" within the laboratory.[11][13]
-
Keep the container closed at all times, except when adding waste.[10][12]
-
Segregate the waste from incompatible materials to prevent accidental reactions.[10] Store it away from strong acids, as the Boc group is acid-labile.[4]
-
Liquid waste containers should be stored in secondary containment.[12]
Step 5: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[9]
-
Follow their specific procedures for waste manifests and collection. Do not transport hazardous waste outside of the laboratory yourself.[6]
Empty Container Disposal
-
A container that held DL-N-Boc-3-pyrazol-1-yl-alanine must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[10]
-
The rinsate must be collected and disposed of as hazardous waste.[10]
-
After triple-rinsing and air-drying, the empty container can be disposed of in the regular trash after defacing the label.[14]
Disposal Workflow Diagram
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epj-conferences.org [epj-conferences.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. vumc.org [vumc.org]
- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. epa.gov [epa.gov]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling DL-N-Boc-3-pyrazol-1-YL-alanine
Executive Safety Summary
DL-N-Boc-3-pyrazol-1-YL-alanine (CAS: 21012-18-0 for L-isomer analog) is a non-canonical amino acid derivative used primarily in peptidomimetic synthesis. While often classified under generic "Irritant" categories, its specific structural moieties—the Boc-protecting group and the Pyrazole ring —dictate a specialized safety approach.
As a researcher, you must treat this compound not just as a generic powder, but as a potential bioactive agent with specific physical handling challenges (static charge) and chemical sensitivities (acid lability).
Core Hazard Profile
| Hazard Class | GHS Code | Description | Scientific Context |
| Skin/Eye Irritant | H315 / H319 | Causes skin and serious eye irritation.[1][2] | The pyrazole nitrogen is weakly basic; Boc-carbamates can hydrolyze to release t-butanol and CO2 under acidic stress. |
| STOT SE 3 | H335 | May cause respiratory irritation.[1][2][3] | Fine particulate dust is the primary vector for exposure. |
| Unknown Toxicity | N/A | Treat as Potent. | Pyrazole derivatives are frequent pharmacophores (e.g., kinase inhibitors). Assume biological activity until proven otherwise. |
Personal Protective Equipment (PPE) Matrix
Effective protection relies on a "Barrier Analysis" approach. The PPE selected depends on the state of matter (Solid Powder vs. Solvated Reagent).
PPE Selection Logic
-
Solids: The risk is inhalation and static-driven dispersion.
-
Solutions: The risk is permeation; the solvent usually dictates the glove material, not the solute.
Detailed PPE Specifications
| Component | Dry Solid Handling (Weighing/Transfer) | Solution Phase (Synthesis/Workup) | Technical Rationale |
| Hand Protection | Nitrile (Double Gloving) Min Thickness: 0.11 mm | Shielded Nitrile or Laminate If in DCM/DMF: Use Silver Shield® or change Nitrile every 15 mins. | Boc-amino acids are often dissolved in DCM or DMF. Standard nitrile degrades rapidly in DCM (breakthrough <5 mins). |
| Respiratory | N95 / P2 (Minimum) P100 if outside Fume Hood. | Fume Hood Required Sash height <18 inches. | Fine powders aerosolize easily. In solution, vapors from deprotection (isobutylene) must be contained. |
| Eye Protection | Chemical Goggles (Indirect Vent) | Chemical Goggles + Face Shield (If >100mL volume) | Safety glasses allow dust entry from the side. Goggles provide a hermetic seal against particulates. |
| Body Defense | Lab Coat (Cotton/Poly) Long sleeves, elastic cuffs. | Chemical Apron Required if handling corrosive deprotection cocktails (TFA). | Prevents accumulation of static-charged powder on street clothes. |
Decision Logic: PPE & Engineering Controls
The following diagram illustrates the decision-making process for selecting the correct safety barriers based on your experimental stage.
Figure 1: PPE and Engineering Control Decision Tree based on physical state and solvent compatibility.
Operational Protocol: Step-by-Step
Phase A: Preparation (The "Static" Factor)
Scientific Insight: Boc-protected amino acids are notoriously "fluffy" and prone to triboelectric charging (static). This causes the powder to fly off spatulas, contaminating the balance and the researcher.
-
Grounding: Ensure your analytical balance is grounded.
-
Ionization: Use an anti-static gun or ionizing bar inside the weigh station before opening the vial. This neutralizes the charge on the glass and the powder.
-
Spatula Selection: Use a metal spatula (conductive) rather than plastic (insulative) to minimize charge buildup.
Phase B: Active Handling
-
Donning: Put on inner nitrile gloves, then lab coat, then outer nitrile gloves. Ensure the outer glove covers the lab coat cuff (tape if necessary for high-risk potent compounds).
-
Transfer:
-
Open container only inside the fume hood.
-
Transfer slowly to avoid aerosol generation.
-
Self-Validation: If you see dust settling on the balance surface, your transfer technique is too aggressive, or airflow is too turbulent.
-
-
Solubilization:
-
Add solvent to the solid (not solid to solvent) to prevent "puffing."
-
Caution: If deprotecting with TFA (Trifluoroacetic acid), massive gas evolution (Isobutylene/CO2) will occur. Do not cap the vessel tightly immediately; allow gas to escape to prevent over-pressurization.
-
Phase C: Decontamination & Doffing
-
Wipe Down: Clean the balance area with a solvent-dampened tissue (Ethanol or Isopropanol). Do not dry sweep.
-
Doffing:
-
Remove outer gloves and dispose of them as hazardous chemical waste.
-
Wash hands with soap and water immediately after removing inner gloves.
-
Emergency Response & Disposal
Spill Management Workflow
In the event of a spill, immediate categorization determines the cleanup method.
Figure 2: Spill response logic emphasizing dust suppression for solids and volatility management for solutions.
Disposal Plan
-
Waste Stream: Segregate as "Solid Organic Waste" or "Liquid Organic Waste" (Non-Halogenated unless DCM is used).
-
Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases in the waste container, as the pyrazole ring can react exothermically.
-
Final Fate: High-temperature incineration is the required method to fully mineralize the nitrogenous heterocycle.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary for Pyrazole Derivatives (General Toxicology). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
